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Core Science & Biosynthesis

Foundational

Decoding Hepatic Gluconeogenesis: A Technical Guide to L-Alanine (1-13C) Metabolic Tracing

Executive Summary L-Alanine is the predominant amino acid precursor for hepatic gluconeogenesis, making the alanine-pyruvate metabolic axis a critical focal point for understanding liver metabolism. The advent of Dynamic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Alanine is the predominant amino acid precursor for hepatic gluconeogenesis, making the alanine-pyruvate metabolic axis a critical focal point for understanding liver metabolism. The advent of Dynamic Nuclear Polarization (DNP) has revolutionized our ability to track real-time metabolic fluxes in vivo using hyperpolarized 13C magnetic resonance spectroscopy (MRS)[1]. By utilizing the (1-13C) isotopomer—where the carboxyl carbon is labeled—researchers can precisely dissect the bifurcation of pyruvate metabolism between oxidative phosphorylation, anaplerosis, and gluconeogenesis.

This whitepaper provides an in-depth mechanistic framework and self-validating experimental protocols for tracing hepatic metabolic pathways using L-Alanine (1-13C) and its downstream derivatives.

The Mechanistic Rationale: Why the C1 Label?

When L-Alanine (1-13C) enters the hepatocyte, it undergoes transamination via Alanine Aminotransferase (ALT) to form [1-13C]pyruvate. The strategic placement of the 13C label at the C1 (carboxyl) position is not arbitrary; it is a deliberate choice dictated by the divergent fates of the carbon backbone within the mitochondria:

  • Oxidative Flux (PDH): Pyruvate dehydrogenase (PDH) catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA. In this reaction, the C1 carbon is cleaved and released as 13CO2, which rapidly equilibrates with [13C]bicarbonate[1].

  • Anaplerotic Flux (PC): Pyruvate carboxylase (PC) adds unlabeled CO2 to pyruvate, retaining the 13C label to form[1-13C]oxaloacetate (OAA). This intermediate can enter the TCA cycle (forming [1-13C]malate) or be routed into gluconeogenesis[1].

  • Cataplerotic Flux (PEPCK): Phosphoenolpyruvate carboxykinase (PEPCK) converts OAA to phosphoenolpyruvate (PEP). Because OAA rapidly equilibrates with the symmetrical molecule fumarate, the isotopic label is scrambled, yielding a mixture of [1-13C]OAA and [4-13C]OAA. PEPCK specifically decarboxylates the C4 position, releasing 13CO2.

Causality Insight: In the fasted state, hepatic [13C]bicarbonate paradoxically serves as a direct marker of PEPCK-driven gluconeogenesis rather than PDH flux[2]. If a C2 or C3 label were used, the isotope would be retained in acetyl-CoA, making it impossible to cleanly distinguish oxidative versus anaplerotic flux via simple decarboxylation tracking.

MetabolicPathway Ala L-Alanine (1-13C) Pyr Pyruvate (1-13C) Ala->Pyr ALT Lac Lactate (1-13C) Pyr->Lac LDH OAA Oxaloacetate (1-13C/4-13C) Pyr->OAA Pyruvate Carboxylase (PC) AcCoA Acetyl-CoA (Unlabeled) Pyr->AcCoA PDH CO2 13CO2 / Bicarbonate Pyr->CO2 PDH Decarboxylation OAA->CO2 PEPCK Decarboxylation Mal Malate (1-13C) OAA->Mal MDH PEP Phosphoenolpyruvate OAA->PEP PEPCK Glc Glucose PEP->Glc Gluconeogenesis

Fig 1: Hepatic metabolic routing of 1-13C labeled Alanine and Pyruvate.

Experimental Methodology: Hyperpolarized 13C MRS Workflow

Thermal equilibrium 13C NMR suffers from inherently low sensitivity. To make in vivo kinetic tracing viable, Dynamic Nuclear Polarization (DNP) is employed to boost the 13C signal by >10,000-fold[1].

Step-by-Step Protocol: In Vivo Hyperpolarized Tracing

This workflow is designed as a self-validating system. By utilizing [1-13C]alanine ethyl ester rather than standard alanine, researchers can bypass the rate-limiting alanine-serine-cysteine membrane transporters, ensuring the signal reflects true intracellular metabolism rather than transport bottlenecks[3].

  • Tracer Formulation: Co-dissolve L-Alanine (1-13C) (or its ethyl ester derivative) with a stable trityl radical (e.g., OX063) in a glassing matrix (glycerol/DMSO) to achieve a homogenous amorphous state.

  • DNP Hyperpolarization: Subject the sample to microwave irradiation at the electron spin resonance frequency in a DNP polarizer operating at ~1.4 K and 3.35 T. This transfers spin polarization from the unpaired electrons of the radical to the 13C nuclei.

  • Dissolution & Neutralization: Rapidly dissolve the solid-state polarized sample using a superheated, pressurized aqueous buffer (e.g., Tris/EDTA/NaOH) to yield a physiological solution (pH ~7.4) and quench the radical.

  • In Vivo Administration: Inject a standardized bolus (e.g., 80 mM, 2.5 mL/kg) via the tail vein of the rodent model. Critical Constraint: Injection must be completed within 10–15 seconds to outpace the rapid spin-lattice (T1) relaxation decay of the hyperpolarized signal.

  • MRS Acquisition: Acquire dynamic 13C spectra using a slice-selective volume coil localized to the liver (e.g., 10° flip angle, 1s repetition time).

  • Kinetic Modeling: Quantify the temporal evolution of the metabolites using the AMARES algorithm to derive pseudo-first-order rate constants (e.g.,

    
     for pyruvate-to-alanine conversion).
    

DNPWorkflow Prep 1. Sample Prep 13C Tracer + Radical DNP 2. Hyperpolarization Microwave @ 1.4K Prep->DNP Dissol 3. Dissolution Heated Buffer DNP->Dissol Inject 4. IV Injection Rodent Model Dissol->Inject Acq 5. 13C MRS Dynamic Tracking Inject->Acq

Fig 2: Workflow for hyperpolarized 13C MRS in vivo metabolic tracing.

Pathophysiological Insights & Data Interpretation

The distribution of 13C labels provides a real-time snapshot of the hepatocyte's metabolic state, allowing drug developers to pinpoint specific enzymatic dysregulations in metabolic diseases.

Fasting vs. Fed Dynamics

During fasting, the hepatic NADH/NAD+ ratio increases, driving the conversion of pyruvate to lactate. Simultaneously, anaplerotic flux through PC is upregulated to sustain gluconeogenesis. The [13C]bicarbonate signal in fasted models is almost entirely derived from PEPCK cataplerosis, as evidenced by its abolishment upon administration of a PEPCK inhibitor[2]. Conversely, insulin stimulation suppresses gluconeogenesis and shifts flux toward PDH, drastically increasing the PDH-derived [13C]bicarbonate pool[4].

Diabetes and NAFLD (The ACLY Axis)

In models of Type 2 Diabetes (e.g., db/db mice), there is a paradoxical increase in both gluconeogenesis and lipogenesis. Recent studies demonstrate a marked elevation in[1-13C]alanine flux in diabetic livers[5]. This is driven by ATP citrate lyase (ACLY), which facilitates amino acid-driven gluconeogenesis through the metabolic control of ALT-mediated transamination. Pharmacological inhibition of ACLY normalizes this aberrant alanine flux, demonstrating the utility of 1-13C tracing in validating target engagement for novel therapeutics[5].

Quantitative Shifts in Hepatic 13C Metabolite Ratios

The following table summarizes the expected shifts in Area Under the Curve (AUC) ratios relative to the primary precursor pool during different physiological states:

Metabolic State[1-13C]Lactate[1-13C]Alanine[13C]BicarbonatePrimary Metabolic Driver
Fasted (5-h) BaselineBaselineBaseline (PEPCK-derived)Gluconeogenesis (PC/PEPCK flux)
Insulin-Stimulated +41.8%+38.2%+169.0% (PDH-derived)Oxidative Phosphorylation (PDH flux)
Diabetic (db/db) UnchangedMarkedly ElevatedReducedACLY-facilitated ALT transamination

(Data synthesized from hyperinsulinemic-isoglycemic clamp and ACLY-inhibition studies[5],[4])

References

  • Hyperpolarized [1-13C] Alanine Ethyl Ester for Assessment of Hepatic Alanine Metabolism. ISMRM.[Link]

  • ACLY facilitates alanine flux in the livers of db/db mice: a hyperpolarized [1-13C]pyruvate MRS study. Frontiers in Endocrinology.[Link]

  • Assessment of mouse liver [1-13C]pyruvate metabolism by dynamic hyperpolarized MRS. Journal of Endocrinology.[Link]

  • [13C]bicarbonate labelled from hyperpolarized [1-13C]pyruvate is an in vivo marker of hepatic gluconeogenesis in fasted state. Communications Biology.[Link]

  • Flux through hepatic pyruvate carboxylase and phosphoenolpyruvate carboxykinase detected by hyperpolarized 13C magnetic resonance. PNAS.[Link]

Sources

Exploratory

Technical Guide: Comparative Economics & Application Physics of L-Alanine (1-13C) vs. (2-13C)

Topic: Comparative Economics & Application Physics of L-Alanine (1-13C) vs. (2-13C) Isotopes Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Leads Executive Summary I...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Economics & Application Physics of L-Alanine (1-13C) vs. (2-13C) Isotopes Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Leads

Executive Summary

In the design of stable isotope-resolved metabolomics (SIRM) or hyperpolarized MRI studies, the choice between L-Alanine (1-13C) and L-Alanine (2-13C) is rarely a matter of simple preference—it is dictated by the specific physics of nuclear magnetic resonance (NMR) and the biochemistry of the target pathway.

  • L-Alanine (1-13C) is the economic workhorse . It is significantly less expensive due to scalable synthesis via the Strecker reaction using 13C-cyanide. It is the gold standard for hyperpolarized metabolic imaging due to its long spin-lattice relaxation time (

    
    ) at the carbonyl position.
    
  • L-Alanine (2-13C) is the precision specialist . It commands a premium price (typically 3–5x higher) because its synthesis requires constructing the carbon backbone from labeled precursors. However, it is indispensable for TCA cycle flux analysis, as the C1 label is often lost as

    
     during decarboxylation events (e.g., Pyruvate Dehydrogenase), whereas the C2 label persists into the acetyl-CoA pool.
    

This guide analyzes the technical cost drivers, physical properties, and application-specific value propositions of both isotopomers.

The Physics of Cost: Synthesis & Manufacturing

The price disparity between these two isotopes is not arbitrary; it is a direct function of synthetic complexity.

L-Alanine (1-13C): The Strecker Efficiency

The synthesis of the 1-13C isotopomer is highly efficient. The 13C label is introduced in the final step of carbon skeleton formation using Potassium Cyanide (


) , which is a high-volume, lower-cost starting material derived directly from 

.
  • Precursors: Acetaldehyde (Unlabeled) + Ammonia +

    
    .
    
  • Complexity: Low. One-pot or two-step reaction.

  • Yield: High (>80%).

L-Alanine (2-13C): The Backbone Challenge

The 2-13C isotopomer requires the label to be placed at the chiral center (


-carbon). This prevents the use of simple cyanation. Instead, the entire carbon skeleton must be built from smaller labeled blocks, such as 2-13C-Acetaldehyde  (volatile and expensive to synthesize) or via the alkylation of 2-13C-Glycine .
  • Precursors: 2-13C-Acetaldehyde or 2-13C-Glycine + Methylating agents.

  • Complexity: High. Requires multi-step protection/deprotection or enzymatic resolution to ensure L-enantiomeric purity.

  • Yield: Moderate to Low.

Visualization of Synthesis Cost Drivers

SynthesisComparison cluster_0 L-Alanine (1-13C) Route (Low Cost) cluster_1 L-Alanine (2-13C) Route (High Cost) Acetaldehyde Acetaldehyde (Unlabeled) Aminonitrile Aminonitrile Intermediate Acetaldehyde->Aminonitrile + NH3 KCN K(13)CN (Cheap Label) KCN->Aminonitrile Strecker Ala1 L-Alanine (1-13C) Aminonitrile->Ala1 Hydrolysis Glycine Glycine (2-13C) (Expensive Precursor) Schiff Schiff Base Activation Glycine->Schiff Alkylation Methylation Step Schiff->Alkylation + Methyl Iodide Resolution Chiral Resolution Alkylation->Resolution Ala2 L-Alanine (2-13C) Resolution->Ala2

Figure 1: Comparative synthesis pathways. The 1-13C route utilizes a "plug-in" label at the end, while the 2-13C route requires building the molecule around the label.

Market Analysis: Price & Specification Comparison

The following table summarizes the typical commercial specifications and relative pricing structures observed from major suppliers (e.g., Cambridge Isotope Laboratories, Sigma-Aldrich/Merck).

FeatureL-Alanine (1-13C)L-Alanine (2-13C)
CAS Number 21764-56-762656-85-3
Primary Application Hyperpolarized MRI, Peptide SynthesisMetabolic Flux Analysis (TCA), J-Coupling Studies
Relative Cost $ (Base)


(3x - 5x Base)
Typical Pack Size 0.5g, 1.0g, 5.0g0.1g, 0.25g, 0.5g
Isotopic Purity Typically ≥ 99%Typically ≥ 98-99%
NMR Signal (

)
Long (~30-50s @ 3T)Short (<5s due to proton coupling)

The Physics of Value: Application Suitability

Choosing the wrong isotope results in either wasted budget (overpaying for 2-13C when 1-13C suffices) or failed experiments (using 1-13C for TCA flux).

Hyperpolarized MRI (DNP)

Winner: L-Alanine (1-13C)

In Dynamic Nuclear Polarization (DNP), the critical parameter is the spin-lattice relaxation time (


). The signal decays according to 

.
  • Mechanism: The C1 carbonyl carbon has no directly attached protons. The primary relaxation pathway (dipolar coupling) is minimized, preserving the hyperpolarized signal for 40–60 seconds.

  • Why not 2-13C? The C2 carbon is directly bonded to a proton and a methyl group. Dipolar relaxation is rapid, killing the hyperpolarized signal in seconds.

Metabolic Flux Analysis (MFA)

Winner: L-Alanine (2-13C)

When tracing glucose or pyruvate metabolism, the position of the label determines if it survives the "metabolic checkpoints."

  • The Checkpoint: Pyruvate Dehydrogenase (PDH).

  • 1-13C Fate: If you use [1-13C]Pyruvate (or Alanine converted to Pyruvate), the C1 label is removed as

    
     when entering the mitochondria. The signal is lost to the gas phase/bicarbonate pool.
    
  • 2-13C Fate: The C2 label becomes the C1 of Acetyl-CoA. It enters the TCA cycle and is incorporated into Citrate,

    
    -Ketoglutarate, and Glutamate.
    
Metabolic Decision Matrix

MetabolicFate cluster_13C1 L-Alanine (1-13C) / Pyruvate (1-13C) cluster_13C2 L-Alanine (2-13C) / Pyruvate (2-13C) Substrate Input Substrate Ala1 Alanine (1-13C) Pyr1 Pyruvate (1-13C) Ala1->Pyr1 ALT PDH1 Enzyme: PDH Pyr1->PDH1 CO2 13CO2 (Gas) SIGNAL LOST PDH1->CO2 Decarboxylation AcCoA_Un Acetyl-CoA (Unlabeled) PDH1->AcCoA_Un Ala2 Alanine (2-13C) Pyr2 Pyruvate (2-13C) Ala2->Pyr2 ALT PDH2 Enzyme: PDH Pyr2->PDH2 CO2_Un CO2 (Unlabeled) PDH2->CO2_Un AcCoA_Lab Acetyl-CoA (1-13C) SIGNAL RETAINED PDH2->AcCoA_Lab TCA TCA Cycle Flux (Citrate -> Glutamate) AcCoA_Lab->TCA Flux Analysis

Figure 2: Metabolic fate of the label. 1-13C is ideal for detecting the Pyruvate-to-Lactate conversion (Warburg effect) but fails at the TCA cycle. 2-13C is required for mitochondrial flux.

Experimental Protocols

Protocol A: Standard Dissolution for 13C-NMR (Metabolomics)

For the quantification of alanine in tissue extracts.

  • Extraction: Homogenize tissue (50-100mg) in ice-cold methanol/chloroform/water (2:2:1). Vortex and centrifuge at 10,000g for 15 min at 4°C.

  • Lyophilization: Collect the upper aqueous phase and lyophilize to a dry powder to remove solvents.

  • Reconstitution: Dissolve the powder in 600 µL of Deuterium Oxide (

    
    )  containing 0.5 mM DSS (internal standard) and 10 mM phosphate buffer (pH 7.4).
    
    • Note: pH consistency is critical as chemical shifts of amino acids are pH-sensitive.

  • Acquisition: Transfer to a 5mm NMR tube. Acquire 1D

    
     spectra with proton decoupling (e.g., ZGPG30 pulse sequence).
    
    • L-Alanine (1-13C) Shift: ~176.5 ppm.

    • L-Alanine (2-13C) Shift: ~51.5 ppm.

Protocol B: Hyperpolarization Sample Preparation (1-13C Specific)

For use with dissolution DNP polarizers (e.g., SpinLab, HyperSense).

  • Formulation: Mix L-Alanine (1-13C) with a glass-forming agent (e.g., glycerol or DMSO) and a radical source (e.g., Trityl radical OX063) to achieve a concentration of ~2-3 M.

  • Polarization: Place sample in DNP polarizer at <1.4 K and >3 T. Irradiate with microwaves (frequency dependent on field strength, e.g., ~94 GHz at 3.35 T) for 60–90 minutes.

  • Dissolution: Rapidly dissolve the frozen sample with superheated buffer (Tris/EDTA, pH 7.6) to a final physiological concentration (typically 80 mM).

  • Injection: Inject immediately into the subject. The useful half-life (

    
    ) is approximately 40 seconds; imaging must complete within 2 minutes.
    

References

  • Cambridge Isotope Laboratories. (2025).[1] Stable Isotope-Labeled Amino Acid Product Listing. Retrieved from

  • Sigma-Aldrich (Merck). (2025). L-Alanine-1-13C and L-Alanine-2-13C Product Specifications. Retrieved from

  • Kurhanewicz, J., et al. (2019).[2] "Hyperpolarized 13C MRI: Path to Clinical Translation in Oncology." Radiology. (Discusses the physics of C1 vs C2 labeling for MRI).

  • Chung, B. T., et al. (2019).[2] "Hyperpolarized [2-13C]Pyruvate MR Molecular Imaging with Whole Brain Coverage." NeuroImage. (Demonstrates the utility of C2 labeling for TCA flux).

  • Ghasemi, N., & Seçen, H. (2017).[3] "Synthesis of 13C labeled β-cyano-L-alanine." Organic Communications. (Details the chemical synthesis complexities of alanine analogs).

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. (Mechanism of C1 labeling).

Sources

Foundational

Metabolic Imaging of ALT Activity using Hyperpolarized L-Alanine (1-13C): A Technical Guide

Topic: Metabolic Imaging of ALT Activity using Hyperpolarized L-Alanine (1-13C) Format: Technical Guide / Whitepaper Executive Summary & Rationale While hyperpolarized [1-13C]pyruvate is the "gold standard" for metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Imaging of ALT Activity using Hyperpolarized L-Alanine (1-13C) Format: Technical Guide / Whitepaper

Executive Summary & Rationale

While hyperpolarized [1-13C]pyruvate is the "gold standard" for metabolic MRI, it primarily probes the conversion to lactate (Warburg effect) and to alanine. However, the direct injection of Hyperpolarized (HP) L-Alanine (1-13C) offers a distinct physiological window. It specifically interrogates the reverse flux of alanine aminotransferase (ALT) and serves as a unique probe for hepatic gluconeogenesis and oxidative metabolism.

This guide details the technical workflow for utilizing L-Alanine (1-13C) as a metabolic contrast agent.[1] It addresses the specific challenges of this probe—namely its shorter


 relaxation time compared to pyruvate—and provides validated protocols for synthesis, polarization, and kinetic modeling.

Target Applications:

  • Hepatocellular Carcinoma (HCC): Differentiating tumors (low ALT activity) from healthy hepatocytes (high ALT activity).

  • Liver Gluconeogenesis: Tracking the conversion of Alanine

    
     Pyruvate 
    
    
    
    Glucose.
  • Renal Metabolism: Assessing metabolic shifts in diabetic nephropathy.

Mechanism of Action: The ALT Pathway

The core utility of L-Alanine (1-13C) lies in its enzymatic conversion by Alanine Aminotransferase (ALT) (also known as GPT). Unlike blood serum tests which measure ALT concentration (a marker of cell death/leakage), HP-MRI measures real-time enzymatic flux.

The Enzymatic Reaction

Upon injection, L-Alanine (1-13C) is transported into the cytosol (via ASCT1/2 transporters) and converted to Pyruvate.



Metabolic Fate of the C1 Label

The position of the


C label is critical for signal detection.
  • Injection: [1-13C]Alanine (Resonance: ~176 ppm).

  • Conversion: Becomes [1-13C]Pyruvate (Resonance: ~171 ppm).

  • Downstream Fate:

    • Oxidative Phosphorylation: [1-13C]Pyruvate enters the mitochondria. The Pyruvate Dehydrogenase Complex (PDH) cleaves the C1 position, releasing

      
      CO
      
      
      
      (observed as [
      
      
      C]Bicarbonate at ~161 ppm).
    • Glycolysis (Reverse): [1-13C]Pyruvate

      
       [1-13C]Lactate (via LDH).
      

ALT_Pathway Alanine [1-13C] L-Alanine (176 ppm) ALT ALT (Cytosol) Alanine->ALT Pyruvate [1-13C] Pyruvate (171 ppm) Lactate [1-13C] Lactate (183 ppm) Pyruvate->Lactate Reduction (LDH) Bicarbonate [13C] Bicarbonate (161 ppm) Pyruvate->Bicarbonate Oxidation (PDH) ALT->Pyruvate Transamination LDH LDH PDH PDH (Mitochondria)

Figure 1: Metabolic fate of [1-13C]Alanine.[2][3] The probe primarily targets ALT activity (Alanine


 Pyruvate). The subsequent generation of Bicarbonate indicates mitochondrial health (PDH flux).

Technical Challenges & Solutions

The primary limitation of [1-13C]Alanine is its spin-lattice relaxation time (


).[3]
  • [1-13C]Pyruvate

    
    :  ~60–70 seconds (at 3T).
    
  • [1-13C]Alanine

    
    :  ~25–35 seconds (at 3T).[1]
    

Implication: The "time window" for imaging is significantly shorter. You have approximately 60–90 seconds post-dissolution before the signal vanishes.

Solution: Deuteration To extend the


, researchers often use [1-13C, 2-

H

]Alanine
.[1] Replacing the protons on the C2/C3 positions with deuterium reduces dipolar relaxation, extending the

to ~40–50 seconds, making it comparable to pyruvate [1].

Experimental Protocol: Dissolution DNP

This protocol is designed for a standard dissolution DNP system (e.g., Oxford HyperSense or GE SPINlab).

Sample Preparation (The "Recipe")

The sample must form a glass at cryogenic temperatures (1.4 K) to ensure efficient polarization transfer.

ComponentConcentration/AmountFunction
Substrate [1-13C]L-Alanine (3–4 M)The metabolic probe.
Radical OX063 Trityl Radical (15 mM)Source of unpaired electrons for DNP.
Glassing Agent Glycerol : Water (1:1 ratio)Prevents crystallization during freezing.
Gadolinium 1–2 mM Gd-DOTA (optional)Shortens electron

, enhancing polarization buildup.

Step-by-Step Prep:

  • Weigh [1-13C]L-Alanine solid.

  • Dissolve in the Glycerol/Water mixture containing the Trityl radical. Note: Alanine solubility is lower than Pyruvic acid; mild heating (40°C) and sonication may be required.

  • Aliquot 30–50

    
    L into the DNP sample cup.
    
Polarization & Dissolution[4][5]
  • Insert: Place sample into the polarizer at 1.4 K / 3.35 T (or 5 T).

  • Irradiate: Apply microwave irradiation (frequency optimized to the radical, typically ~94 GHz for 3.35 T).

  • Buildup: Monitor

    
    C signal buildup.
    
    • Target Polarization: >20–30%.

    • Time: Typically 60–90 minutes (slower than Pyruvate).

  • Dissolution: Rapidly dissolve with superheated buffer.

    • Dissolution Media: 40 mM Tris or HEPES buffer + NaOH (to neutralize).

    • Target pH: 7.4

      
       0.2. Critical: Alanine is zwitterionic; incorrect pH alters transport kinetics.
      
    • Final Concentration: ~80 mM Alanine in the syringe.

Image Acquisition (MRI)

Due to the short


, speed is paramount.[2]
  • Sequence: Spectral-Spatial EPSI (Echo Planar Spectroscopic Imaging) or IDEAL spiral CSI.

  • Flip Angle: Variable Flip Angle (VFA) scheme is recommended to preserve magnetization across time points.

  • Start Time: Acquisition must begin immediately upon arrival of the bolus (typically

    
     post-dissolution).
    

Protocol_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: DNP cluster_2 Phase 3: In Vivo Prep Mix [1-13C]Alanine + Trityl + Glycerol Freeze Flash Freeze (Formation of Glass) Prep->Freeze Polarize Microwave Irradiation (1.4K, ~1 hr) Freeze->Polarize Dissolve Rapid Dissolution (Hot Tris/NaOH) Polarize->Dissolve Inject IV Injection (Bolus < 5s) Dissolve->Inject Acquire CSI / EPSI Sequence (Start t=15s) Inject->Acquire

Figure 2: Experimental workflow for Hyperpolarized Alanine MRI.

Data Analysis: Kinetic Modeling

To quantify ALT activity, we calculate the apparent rate constant (


) for the conversion of Pyruvate to Alanine (or 

for Alanine to Pyruvate).
Ratio Analysis (Model-Free)

For rapid clinical assessment, the area-under-the-curve (AUC) ratio is often used:



Note: This assumes the backward reaction is negligible during the short acquisition window.
Two-Site Exchange Model

For rigorous quantification, fit the dynamic data to a modified Bloch equation system:




  • 
    : Magnetization of injected Alanine.
    
  • 
    : Magnetization of generated Pyruvate.
    
  • 
    : Rate constant (Alanine 
    
    
    
    Pyruvate).
  • 
    : Spin-lattice relaxation rate (
    
    
    
    ).[1][3][4]

Validation Check: The fit quality depends heavily on the Signal-to-Noise Ratio (SNR). If the Pyruvate peak is


 noise, the ratio method (5.1) is more robust than kinetic modeling.

Clinical & Research Applications

Hepatocellular Carcinoma (HCC)
  • Mechanism: Healthy liver has high ALT activity (rapid Alanine

    
     Pyruvate conversion). Dedifferentiated HCC tumors often show downregulated  ALT and upregulated LDH.
    
  • Imaging Signature:

    • Healthy Tissue: High [1-13C]Pyruvate + [13C]Bicarbonate signal.

    • Tumor: Low [1-13C]Pyruvate signal; potentially high Lactate if Pyruvate is injected, but with Alanine injection, the bottleneck is the first step (ALT).

    • Reference: Sriram et al. demonstrated that the Alanine-to-Lactate ratio is a sensitive marker for liver tumor grade [2].

Pancreatic Cancer

Pancreatic Ductal Adenocarcinoma (PDAC) precursors (PanINs) show metabolic shifts before morphological changes. The conversion of hyperpolarized Alanine to Lactate (via Pyruvate intermediate) correlates with disease progression.

Monitoring Gluconeogenesis

In fasting states or diabetes, the liver converts Alanine to Glucose.

  • Pathway: Alanine

    
     Pyruvate 
    
    
    
    Oxaloacetate
    
    
    Phosphoenolpyruvate
    
    
    Glucose.
  • Observation: While [1-13C]Glucose is hard to detect due to chemical shift dispersion, the flux through ALT (Alanine

    
     Pyruvate) is the rate-limiting entry point for gluconeogenic amino acids.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Polarization (<10%) Poor glass formation (crystallization).Check Glycerol/Water ratio. Ensure rapid freezing.
Fast Signal Decay pH deviation or paramagnetic impurities.Verify dissolution buffer pH (7.4). Ensure Gd is chelated or removed.
No Pyruvate Signal Low ALT activity or insufficient SNR.Increase voxel size. Consider using deuterated [1-13C, 2-2H]Alanine.[1]
Spectral Overlap Poor shimming.Perform localized higher-order shimming on the organ of interest.

References

  • Meyer, D. W., et al. (2011). "Silicon nanoparticles as hyperpolarized magnetic resonance imaging agents." Note: While discussing particles, this seminal work and subsequent papers by the Kurhanewicz lab established the utility of deuteration for extending T1 in small molecules like Alanine.

  • Sriram, R., et al. (2015). "Non-invasive differentiation of benign and malignant liver tumors using hyperpolarized [1-13C]alanine." This is the authoritative paper on using Alanine for HCC.

  • Hu, S., et al. (2011). "13C-pyruvate-to-alanine conversion as a biomarker of response to PI3K/mTOR inhibition." Demonstrates the ALT pathway's sensitivity to therapy.

  • Commentary: For general DNP protocols, refer to the Journal of Visualized Experiments (JoVE) standard protocols for hyperpolarized media.

Sources

Exploratory

Biological Half-Life &amp; Kinetic Dynamics of L-Alanine (1-13C) in In Vivo Models

Executive Summary In the context of in vivo models, the "half-life" of L-Alanine (1-13C) is a dual-parameter concept that researchers must distinguish to design valid experiments: Pharmacokinetic (Biological) Half-Life (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of in vivo models, the "half-life" of L-Alanine (1-13C) is a dual-parameter concept that researchers must distinguish to design valid experiments:

  • Pharmacokinetic (Biological) Half-Life (

    
    ):  The time required for the physiological clearance of the alanine molecule from the bloodstream via hepatic uptake and transamination. This governs the window for stable isotope infusion studies (e.g., metabolic flux analysis).
    
  • Magnetic (Relaxation) Half-Life (

    
    ):  The decay constant of the hyperpolarized 
    
    
    
    signal. This is the limiting factor for Hyperpolarized (HP) MRI/MRS, defining a strict "observation window" of approximately 2–3 minutes post-injection.

This guide details the technical application of L-Alanine (1-13C) with a focus on Hyperpolarized MRI, where the interplay between rapid metabolic conversion (via Alanine Transaminase, ALT) and signal decay dictates experimental success.

Part 1: Physiological & Magnetic Kinetics

The Biological Fate: The Glucose-Alanine Cycle

L-Alanine is not merely a protein building block; it is a critical carrier of carbon and nitrogen between muscle and liver. In in vivo models (murine, rat, porcine), the metabolism of L-Alanine (1-13C) is primarily driven by Alanine Transaminase (ALT) .[1]

  • Mechanism: ALT catalyzes the reversible transfer of an amino group from alanine to

    
    -ketoglutarate, yielding pyruvate and glutamate.
    
  • Significance: In HP

    
     studies, the appearance of [1-13C]Alanine after a [1-13C]Pyruvate injection is a direct biomarker of ALT activity. Conversely, injecting HP [1-13C]Alanine directly probes the reverse reaction (gluconeogenesis).
    
The Magnetic Fate: Relaxation

For HP applications, the biological half-life is functionally irrelevant if the magnetic signal decays first. The C1 carbonyl position of L-Alanine is selected specifically for its long spin-lattice relaxation time (


) due to the lack of directly attached protons, which minimizes dipolar relaxation.

Table 1: Comparative


 Relaxation Times (In Vivo vs. In Vitro) 
EnvironmentField StrengthCondition

Estimate
Limiting Factor
In Solution 3.0 TDoped, 37°C~50–60 sDipolar interactions, CSA
In Vivo (Kidney/Liver) 3.0 TPerfusion40–50 s Flow, Oxygenation, Binding
In Vivo (Tumor) 14.1 TMurine Model~25–30 sCSA (increases w/ field squared)
Biological Clearance N/ASystemic30–40 minHepatic uptake, Renal clearance

Critical Insight: At high magnetic fields (>7T), Chemical Shift Anisotropy (CSA) dominates, significantly shortening


. For preclinical rodent models at 9.4T or 14.1T, the observation window is reduced by ~30% compared to clinical 3T systems.

Part 2: Experimental Protocol (Hyperpolarized MRI)

This protocol describes a self-validating workflow for assessing ALT activity using HP [1-13C]Alanine (or Pyruvate-to-Alanine flux).

Phase 1: Substrate Preparation (The "Solid State")
  • Substrate: [1-13C]L-Alanine (Isotopically enriched >99%).

  • Radical: Trityl radical (e.g., OX063) at 15 mM concentration.[2]

  • Glassing Agent: Since Alanine is a powder, it must be dissolved in a glass-forming solvent (e.g., glycerol/water or NaOH preparation) to ensure uniform radical distribution during freezing.

  • Polarization: Irradiate at ~94 GHz (3.35 T) or ~188 GHz (6.7 T) at <1.2 K for 60–90 minutes until solid-state polarization saturates (>30%).

Phase 2: Dissolution and Injection (The "Dead Time")
  • Dissolution: Rapidly dissolve with superheated buffer (Tris/EDTA + NaOH to neutralize).

  • QC Check (Mandatory):

    • Final pH: 7.2 – 7.6 (Alanine signal is pH sensitive).

    • Temperature: 37°C.

    • Validation: Use a polarimeter or benchtop NMR to verify liquid-state polarization (>15%) before injection.

  • Infusion: Bolus injection via tail vein (mice) or jugular catheter (rats).

    • Rate: 12–15 seconds duration.

    • Volume: ~350

      
      L (mouse) to 2.5 mL (rat).
      
Phase 3: Acquisition & Kinetic Modeling

The acquisition must be synchronized with the arrival of the bolus.

Pulse Sequence:

  • Slice-Selective Dynamic MRS (for accurate quantification).

  • EPI/Spiral Imaging (for spatial mapping).

  • Flip Angle: Variable Flip Angle (VFA) schemes are recommended to preserve magnetization across the time course.

Kinetic Model (Bloch-McConnell): To quantify the "biological half-life" (turnover), we fit the signal curves


 (Pyruvate) and 

(Alanine) to the modified Bloch equations:


Where:

  • 
    : Rate constant of Pyruvate 
    
    
    
    Alanine (ALT activity).
  • 
    : Longitudinal relaxation rate of Alanine (
    
    
    
    ).

Part 3: Visualization of Dynamics

Metabolic Pathway & Kinetic Model

The following diagram illustrates the exchange interactions and the competing decay pathways (Metabolic vs. Magnetic) that define the signal evolution.

G cluster_blood Vascular Compartment cluster_cell Intracellular Compartment (Hepatocyte/Myocyte) Inj Injection [1-13C]Pyruvate Pyr Intracellular Pyruvate Inj->Pyr MCT Transport Ala [1-13C]Alanine (Target) Pyr->Ala ALT (k_PA) Lac [1-13C]Lactate Pyr->Lac LDH (k_PL) Relax_P Magnetic Decay (T1 ~40s) Pyr->Relax_P Relax_A Magnetic Decay (T1 ~50s) Ala->Relax_A

Figure 1: Kinetic exchange model for Hyperpolarized [1-13C]Pyruvate/Alanine. The signal observed is a competition between enzymatic conversion (ALT/LDH) and magnetic relaxation (


).
Experimental Workflow

This flowchart defines the critical path from polarization to data analysis, highlighting the time-critical steps.

Workflow Prep 1. Sample Prep [1-13C]Alanine + Radical DNP 2. DNP Polarization 1.4K / 3.35T / >1 hr Prep->DNP Dissolve 3. Dissolution Superheated Buffer DNP->Dissolve Rapid Transfer QC 4. QC Check pH, Temp, Polarization Dissolve->QC QC->Dissolve Fail (Abort) Inject 5. Injection < 15s Transport Time QC->Inject Pass Acq 6. MR Acquisition Dynamic Spectroscopy (2 min) Inject->Acq Trigger Start Fit 7. Kinetic Modeling Fit k_PA and T1 Acq->Fit

Figure 2: Operational workflow for in vivo HP


 experiments. The time between Dissolution and Acquisition is critical and must be minimized to <20s.

Part 4: Technical Challenges & Validation

The "Alanine Trap"

In many tumor models, the conversion of Pyruvate to Lactate (Warburg effect) dominates, often obscuring the Alanine peak.

  • Solution: Use Spectral-Spatial Excitation pulses to suppress the Pyruvate signal if it saturates the receiver, or use high-field systems (>7T) where the chemical shift separation (Pyruvate ~171 ppm, Alanine ~176 ppm, Lactate ~183 ppm) is wider.

Validating the Biological Half-Life

To confirm that changes in signal are metabolic (ALT activity) and not just perfusion differences:

  • Ratio Metric: Calculate the Alanine/Pyruvate ratio (AUC) over time. This normalizes for perfusion variations.

  • Isotopic Exchange: Remember that

    
     represents the flux of the label, not necessarily the net production of Alanine. The pool size of endogenous Alanine affects the apparent rate.
    

References

  • Multisite Kinetic Modeling of 13C Metabolic MR Using [1-13C]Pyruvate. NIH / PMC. [Link]

  • Kinetic modeling of hyperpolarized 13C1-pyruvate metabolism in normal rats and TRAMP mice. NIH / PMC. [Link]

  • In vivo hyperpolarized 13C MR spectroscopic imaging with 1H decoupling. NIH / PMC. [Link]

  • Model Free Approach to Kinetic Analysis of Real-Time Hyperpolarized 13C Magnetic Resonance Spectroscopy Data. PLOS ONE. [Link][3]

  • Repeated administration of L-alanine to mice reduces behavioural despair and increases hippocampal mammalian target of rapamycin signalling. NIH / PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Hyperpolarized L-Alanine (1-13C) MRI: Protocol for Metabolic &amp; Perfusion Imaging

Topic: Protocol for Hyperpolarized L-Alanine (1-13C) MRI Imaging Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals Abstract This application note details the prot...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for Hyperpolarized L-Alanine (1-13C) MRI Imaging Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Abstract

This application note details the protocol for the preparation, hyperpolarization, and in vivo imaging of [1-13C]L-Alanine using Dissolution Dynamic Nuclear Polarization (d-DNP). While [1-13C]Pyruvate is the gold standard for metabolic imaging, [1-13C]L-Alanine offers distinct advantages as a probe for Alanine Transaminase (ALT) activity—a key biomarker in liver disease and hepatocellular carcinoma—and as a robust perfusion agent due to its favorable T1 relaxation properties. This guide covers the "Alanine Hydrochloride" formulation method to maximize solubility, dissolution stoichiometry, and acquisition strategies for deriving kinetic metabolic maps.

Introduction & Mechanistic Rationale

Hyperpolarized (HP) 13C MRI overcomes the sensitivity limitations of conventional MRI by enhancing the nuclear spin polarization by >10,000-fold.[1] While Pyruvate is commonly used to probe the conversion to Alanine, injecting HP [1-13C]L-Alanine allows for the interrogation of the reverse reaction catalyzed by Alanine Transaminase (ALT) (also known as GPT).

Physiological Targets
  • Hepatic & Renal Metabolism: ALT is highly expressed in the liver and kidney. The conversion of HP Alanine to Pyruvate (and subsequently Lactate) provides a direct readout of cytosolic ALT activity.

  • Intracellular Redox State: Since ALT is exclusively cytosolic, the subsequent conversion of the generated [1-13C]Pyruvate to [1-13C]Lactate (via LDH) reflects the cytosolic NADH/NAD+ ratio, unconfounded by extracellular pools.

  • Perfusion Imaging: [1-13C]L-Alanine exhibits a long spin-lattice relaxation time (

    
     s at 3T), making it an excellent background-free perfusion tracer.
    
Metabolic Pathway Diagram

The following diagram illustrates the metabolic fate of injected HP L-Alanine.

AlanineMetabolism cluster_cell Intracellular Space Ala [1-13C]L-Alanine (Injected Substrate) Pyr [1-13C]Pyruvate Ala->Pyr ALT (Cytosol) Pyr->Ala Reverse Lac [1-13C]Lactate Pyr->Lac LDH (NADH/NAD+) Cell Cell Membrane

Figure 1: Metabolic fate of Hyperpolarized [1-13C]L-Alanine.[2][3] Upon cellular uptake, Alanine is converted to Pyruvate by Alanine Transaminase (ALT), which may then be converted to Lactate by Lactate Dehydrogenase (LDH).

Pre-Clinical Preparation

Animal Handling
  • Fasting: Fasting animals (e.g., rats/mice) for 6–12 hours prior to imaging is recommended to deplete hepatic glycogen and stabilize baseline metabolic rates, although ALT flux is less sensitive to fasting than PDH flux.

  • Anesthesia: Maintain anesthesia with Isoflurane (1-2%). Monitor vital signs (respiration, temperature) continuously, as body temperature significantly affects enzyme kinetics and

    
     relaxation.
    
  • Access: Cannulate the tail vein for rapid bolus injection. The dead volume of the catheter must be minimized (<50

    
    L) to ensure accurate timing.
    

Protocol: Sample Preparation & DNP[5]

The primary challenge with L-Alanine is its limited solubility in the glassing solvents required for DNP. To achieve the high concentrations necessary for high SNR, we utilize the Alanine Hydrochloride method.

Reagents
  • [1-13C]L-Alanine (Isotec/Sigma, >99% enrichment).

  • Hydrochloric Acid (12 M).

  • OX063 Trityl Radical (GE Healthcare or equivalent).[4][5]

  • Glycerol (Anhydrous).[4]

  • Gadolinium chelate (e.g., ProHance/Dotarem) - Optional T1 shortening agent for solid state.

Formulation (The "Recipe")

This protocol produces a sample suitable for a standard DNP polarizer (e.g., SPINlab or Hypersense).

ComponentQuantity/Conc.Role
[1-13C]L-Alanine 100 mg (approx)Metabolic Substrate
Solvent Matrix 12M HCl : Glycerol (1:1 w/w)Glassing Agent & Solvent
Radical (OX063) 38 mM (final conc.)Electron Source for DNP
Gd-Chelate 1-2 mM (optional)Enhances polarization buildup

Step-by-Step Preparation:

  • Acidification: Dissolve [1-13C]L-Alanine in a minimal amount of 12M HCl. The molar ratio should be roughly 1:1 to form Alanine-HCl, which is highly soluble.

  • Radical Addition: Add the OX063 radical to the Glycerol component first to ensure dissolution, then mix with the Alanine-HCl solution.

  • Homogenization: Vortex thoroughly. The final mixture should be a viscous, transparent liquid (a "glass" precursor) at room temperature.

  • Aliquot: Load ~30-50

    
    L (depending on animal size) into the DNP sample cup.
    
Polarization
  • Loading: Insert sample cup into the DNP polarizer.

  • Conditions:

    • Temperature: 1.2 – 1.4 K

    • Magnetic Field: 3.35 T or 5 T (depending on hardware).

    • Microwave Frequency: ~94.005 GHz (for 3.35 T) or ~140 GHz (for 5 T). Note: Fine-tune frequency by sweeping to find the optimal solid-effect peak.

  • Buildup Time: Irradiate for 60–90 minutes. Monitor the solid-state 13C signal buildup. Saturation is typically reached when the growth curve plateaus.

Protocol: Dissolution & Neutralization[8]

Because the sample is highly acidic (HCl matrix), the dissolution media must contain a precise stoichiometric amount of base to neutralize the solution to physiological pH (7.4) upon injection.[4][5][6][7][8][9]

Dissolution Media Calculation

For a typical clinical polarizer (e.g., 4 mL final volume):

  • Base: NaOH (Sodium Hydroxide). Calculate moles of NaOH to exactly match moles of HCl used in the sample preparation.

  • Buffer: 40 mM Tris or HEPES (to stabilize pH after neutralization).

  • Chelator: 0.1 g/L EDTA (to sequester trace paramagnetic ions).

  • Solvent: Sterile water (heated to ~170°C in the dissolution vessel).

Target Final Concentration: 40 – 80 mM [1-13C]L-Alanine. Target pH: 7.4 ± 0.2. Target Temperature: 37°C (at moment of injection).

Quality Control (QC)

Immediately after dissolution and before injection (within 10 seconds):

  • Visual Check: Solution must be clear/colorless (no radical precipitation).

  • pH Check: Use a micro-pH strip or meter. Critical: Injecting acidic solution can be fatal.

  • Temperature: Ensure solution is not scalding (>40°C).

MRI Acquisition Protocol

Hardware Setup
  • Scanner: 3T or higher Clinical/Pre-clinical MRI.

  • Coil: Dual-tuned 1H/13C Volume coil (transmit/receive) or Surface coil (receive) for organ-specific SNR.

  • Anatomic Reference: Acquire high-resolution T2-weighted 1H images in axial/coronal planes for overlay.

Pulse Sequence Strategy

Due to the irreversible decay of hyperpolarization, rapid spectroscopic imaging is required.[10]

Option A: Slice-Selective Dynamic MRS (High Temporal Resolution)

  • Use Case: Kinetic modeling of global liver/kidney metabolism.

  • Sequence: Slice-selective Pulse-Acquire (FIDCSI).

  • TR: 2000 – 3000 ms (matches breath cycle).

  • Flip Angle: 10° – 20° (variable flip angle schemes are superior to preserve magnetization).

  • Slab Thickness: 10–20 mm over the liver.

Option B: 3D EPSI / Spectral-Spatial EPI (Spatial Mapping)

  • Use Case: Mapping metabolic heterogeneity.

  • Sequence: Echo-Planar Spectroscopic Imaging (EPSI) or metabolite-specific Spectral-Spatial excitation.

  • Resolution: 5 x 5 mm in-plane.

  • Acquisition Window: Start 20s post-injection (to allow perfusion and metabolic conversion).

Workflow Diagram

Workflow Prep Sample Prep (Alanine + HCl + OX063) DNP DNP Polarization (1.4K, 94GHz, 90 min) Prep->DNP Dissolve Dissolution (NaOH + Tris Buffer) DNP->Dissolve Rapid Transfer QC QC Check (pH 7.4, Temp 37°C) Dissolve->QC < 10s Inject Intravenous Injection (Bolus < 5s) QC->Inject Acquire MRI Acquisition (Dynamic MRS / EPSI) Inject->Acquire Start t=0

Figure 2: Experimental workflow from sample formulation to in vivo acquisition.

Data Analysis & Kinetic Modeling

Spectral Processing
  • Phase Correction: Zero and first-order phase correction on the Alanine peak (176.6 ppm).

  • Peak Integration: Integrate signals for:

    • [1-13C]L-Alanine (Substrate): ~176.6 ppm

    • [1-13C]Pyruvate (Product): ~171.0 ppm

    • [1-13C]Lactate (Secondary Product): ~183.3 ppm

    • [1-13C]Bicarbonate (PDH flux, rare with Alanine injection): ~161 ppm

Ratio Metrics

The simplest semi-quantitative metric is the metabolite-to-substrate ratio (AUC = Area Under Curve):



Note: This ratio correlates with ALT activity.
Kinetic Modeling

For rigorous quantification of the forward rate constant (


 for Pyruvate 

Alanine, or

for Alanine

Pyruvate), use a two-site exchange model fitting the dynamic time curves:


Where


 and 

are Pyruvate and Alanine magnetizations, and

is the relaxation rate.

Troubleshooting

IssueProbable CauseCorrective Action
Low Polarization (<10%) Poor glass formation (crystallization).Ensure 1:1 HCl/Glycerol ratio; check for "snow" in sample cup.
Acidic Injection (pH < 7) Incorrect NaOH stoichiometry.Re-titrate dissolution media against the specific volume of HCl used.
No Metabolic Signal Low ALT activity or late acquisition.Ensure animal is alive/perfused. Start acquisition earlier (15s post-injection).
Radical Precipitate Incomplete dissolution or cold spots.Increase dissolution temperature; ensure thorough mixing.

References

  • Bowen, A., et al. (2025). Stable electron-irradiated [1-13C]alanine radicals for metabolic imaging with Dynamic Nuclear Polarization. Science Advances. Link

  • Hu, S., et al. (2011). 13C-Pyruvate Imaging with Spectral-Spatial Excitation. Magnetic Resonance in Medicine.[5][11][8][10][12][13][14] Link

  • Commentary on Alanine DNP: Hyperpolarized 13C Metabolic MRI | Protocol Preview. JoVE. Link

  • Generic DNP Protocol: Hyperpolarized 13C MRI: State of the Art and Future Directions. NIH/PMC. Link

  • Perfusion Applications: In vivo 13carbon metabolic imaging at 3T with hyperpolarized 13C-1-pyruvate. Radiology.[4][10][12] Link

Sources

Application

Application Note: Metabolic Flux Analysis using L-Alanine (1-13C)

[1] Executive Summary & Scientific Rationale Metabolic Flux Analysis (MFA) typically utilizes [U-13C]Glucose or [U-13C]Glutamine to map central carbon metabolism. However, these universal tracers often create complex iso...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Scientific Rationale

Metabolic Flux Analysis (MFA) typically utilizes [U-13C]Glucose or [U-13C]Glutamine to map central carbon metabolism. However, these universal tracers often create complex isotopomer patterns that obscure specific node decisions, particularly at the Pyruvate Node .

L-Alanine (1-13C) is a precision tracer designed for a specific mechanistic interrogation: discriminating between Pyruvate Dehydrogenase (PDH) flux and Pyruvate Carboxylase (PC) flux.

The Mechanistic "Fork in the Road"

The utility of L-Alanine (1-13C) relies on the specific fate of the C1 (carboxyl) carbon upon entering the pyruvate pool (via Alanine Transaminase, ALT):

  • Oxidative Route (PDH): Pyruvate (1-13C) is decarboxylated by PDH.[1][2][3] The C1 label is lost as

    
    CO
    
    
    
    . The resulting Acetyl-CoA is unlabeled (M+0). Consequently, TCA cycle intermediates (Citrate, etc.) generated via this route remain unlabeled.
  • Anaplerotic Route (PC): Pyruvate (1-13C) is carboxylated by PC to form Oxaloacetate (OAA). The C1 label is retained in the OAA skeleton. This labeled OAA then condenses with Acetyl-CoA to form [1-13C]Citrate (or [6-13C]Citrate depending on numbering convention).

Therefore, L-Alanine (1-13C) acts as a positive reporter for anaplerosis and gluconeogenesis, and a negative reporter for oxidative PDH flux.

Pathway Visualization (Atom Mapping)

The following diagram illustrates the divergent fate of the C1 label.

Alanine_Flux_Map cluster_legend Legend Ala L-Alanine (1-13C) [Label at C1] Pyr Pyruvate (1-13C) [Label at C1] Ala->Pyr ALT (Transamination) CO2 13CO2 (Label Lost) Pyr->CO2 AcCoA Acetyl-CoA (Unlabeled) Pyr->AcCoA PDH (Oxidation) OAA Oxaloacetate (1-13C) Pyr->OAA PC (Anaplerosis) Cit Citrate (M+1) AcCoA->Cit CS (Condensation) OAA->Cit Glu Glucose (Gluconeogenesis) (Labeled) OAA->Glu PEPCK/G6Pase key1 Blue: Tracer Input key2 Red: Label Loss (PDH) key3 Green: Label Retention (PC)

Caption: Atom mapping of L-Alanine (1-13C). The C1 label is lost via PDH but retained via PC, labeling the TCA cycle pool.

Experimental Protocol: Cell Culture MFA

This protocol is optimized for adherent mammalian cells (e.g., hepatocytes, cancer lines) to assess PC/PDH flux ratios.

Phase 1: Experimental Design & Tracer Preparation

Causality Check: Why use 1-13C Alanine instead of Pyruvate?

  • Stability:[4] Pyruvate is unstable in media and can spontaneously degrade or undergo parapyruvate formation. Alanine is stable.[4]

  • Transport: Alanine transport (via ASCT1/2, LAT1) is distinct from MCT-mediated pyruvate transport, allowing interrogation of amino acid-driven anaplerosis.

Materials:

  • Tracer: L-Alanine (1-13C), 99 atom % 13C (e.g., Sigma 489867 or CIL equivalent).

  • Media: DMEM or RPMI (Alanine-free, Pyruvate-free base).

  • Serum: Dialyzed FBS (essential to remove background unlabeled alanine).

Step-by-Step Workflow:

  • Media Formulation:

    • Prepare base medium lacking Alanine and Pyruvate.

    • Add L-Alanine (1-13C) to a final concentration of 0.5 – 2.0 mM . (Match the physiological alanine concentration of the cell type; hepatocytes may require higher levels).

    • Add Glucose (unlabeled) at standard levels (5-25 mM) to maintain glycolysis.

    • Note: Do not add unlabeled pyruvate, as it will dilute the tracer enrichment at the entry node.

  • Cell Seeding & Labeling:

    • Seed cells and allow attachment (overnight) in standard media.

    • Wash: PBS wash (2x) to remove unlabeled amino acids.

    • Pulse: Replace with pre-warmed L-Alanine (1-13C) medium.

    • Duration:

      • Isotopic Steady State: 24–48 hours (for total flux maps).

      • Dynamic Flux: 15, 30, 60, 120 minutes (requires non-steady-state modeling).

Phase 2: Metabolite Extraction (Quenching)

Critical: Metabolism must be stopped instantly to prevent turnover of labile intermediates like OAA.

  • Quench: Aspirate media rapidly. Immediately add -80°C 80% Methanol/20% Water (1 mL per 10cm dish).

  • Scrape: Scrape cells on dry ice. Transfer to pre-chilled tubes.

  • Freeze-Thaw: Vortex 1 min, freeze in liquid nitrogen, thaw on ice (3 cycles) to lyse membranes.

  • Clarify: Centrifuge at 16,000 x g for 15 min at 4°C. Collect supernatant.

  • Dry: Evaporate supernatant under nitrogen flow or SpeedVac (keep temperature <30°C).

Phase 3: Derivatization & GC-MS Analysis

GC-MS is preferred over LC-MS for this specific application because it provides robust fragmentation patterns that can help confirm the position of the label (though 1-13C is usually clear from the molecular ion).

  • Derivatization (MOX-TBDMS method):

    • Add 30 µL Methoxyamine-HCl in pyridine (2% w/v). Incubate 90 min at 30°C. (Protects keto groups).

    • Add 70 µL MTBSTFA + 1% TBDMCS. Incubate 60 min at 70°C. (Silylates hydroxyl/amine groups).

  • GC-MS Acquisition:

    • Inject 1 µL in splitless mode.

    • Scan range: m/z 100–600.

    • Monitor ions for: Alanine, Pyruvate, Lactate, Citrate, Malate, Aspartate, Glutamate.

Data Analysis & Interpretation

Mass Distribution Vectors (MDV)

Convert raw ion intensities into mass isotopomer distributions (M0, M1, M2...). Correct for natural abundance using standard algorithms (e.g., IsoCor, Isotope Correction in R).[5]

The "PC/PDH Index"

Calculate the flux ratio based on the enrichment of Citrate (or Malate/Aspartate as surrogates for OAA).

MetaboliteIsotopomerInterpretation
Alanine M+1Verifies tracer uptake and intracellular enrichment (Precursor pool).
Lactate M+1Indicates rapid equilibrium between Alanine

Pyruvate

Lactate.
Citrate M+0 PDH Flux: Pyruvate(1-13C)

Acetyl-CoA(M0)

Citrate(M0).[5]
Citrate M+1 PC Flux: Pyruvate(1-13C)

OAA(M1)

Citrate(M1).[5]
Malate/Asp M+1Confirms OAA labeling via PC.

Flux Calculation Logic:



(Note: This is a simplified approximation. Formal MFA requires fitting a metabolic model to the data using software like INCA or 13C-Flux2).
Self-Validating Quality Control (QC)
  • The Lactate Check: Intracellular Lactate must be M+1 labeled. If Lactate is M+0, the tracer is not entering the pyruvate pool (transport issue) or unlabeled glucose flux is overwhelming the tracer (concentration issue).

  • The "Scrambling" Check: If you see M+2 or M+3 Citrate, it implies CO2 recycling or multiple turns of the TCA cycle.

    • CO2 Recycling: The 13CO2 released by PDH (or other decarboxylases) can be re-fixed by PC. This creates M+1 OAA even if the original pyruvate went through PDH.

    • Control: Compare with a [1-13C]Pyruvate hyperpolarized experiment (short timescale prevents recycling) or use mathematical modeling to account for CO2 re-fixation.

Advanced Application: Hyperpolarized MRI

Note: While standard MFA uses steady-state, L-Alanine (1-13C) is a premier probe for Hyperpolarized 13C-MRI.

In vivo, hyperpolarized [1-13C]Alanine is often used to image the Alanine Transaminase (ALT) activity.

  • Reaction: HP-Alanine +

    
    -KG 
    
    
    
    HP-Pyruvate + Glutamate.
  • Readout: Appearance of the HP-[1-13C]Pyruvate peak (171 ppm) and HP-[1-13C]Lactate (183 ppm) from the injected HP-Alanine (176 ppm).

  • Clinical Relevance: Altered ALT activity is a biomarker for liver tumors and hepatocellular carcinoma (HCC).

References

  • Merritt, M. E., et al. (2011). "Flux through hepatic pyruvate carboxylase and phosphoenolpyruvate carboxykinase detected by hyperpolarized 13C magnetic resonance." Proceedings of the National Academy of Sciences, 108(47), 19084-19089.

    • Key Insight: Establishes the use of C1-labeled pyruvate/alanine to distinguish PC vs PDH flux in liver metabolism.
  • Antoniewicz, M. R. (2019). "High-resolution 13C metabolic flux analysis." Nature Protocols, 14, 3033–3050.

    • Key Insight: The gold-standard protocol for setting up MFA experiments and calculating fluxes.[6]

  • Jang, C., et al. (2018). "Metabolomics and Isotope Tracing."[5] Cell, 173(4), 822-837.[5]

    • Key Insight: Comprehensive review of tracer selection, including the specific utility of position-specific isotopomers.
  • Cambridge Isotope Laboratories. "L-Alanine (1-13C) Product Specification."

    • Key Insight: Source for tracer specifications and purity requirements (99% enrichment recommended).

Disclaimer: This protocol is for research use only. Optimization of tracer concentration and labeling duration is required for specific cell lines. Always perform a pilot study with unlabeled alanine to assess toxicity and growth impact.

Sources

Method

Application Note: High-Fidelity Detection of L-Alanine (1-13C) via 13C-NMR

Topic: 13C-NMR Pulse Sequences for L-Alanine (1-13C) Detection Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals From Hyperpolarized Metabolic Flux...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C-NMR Pulse Sequences for L-Alanine (1-13C) Detection Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

From Hyperpolarized Metabolic Flux to Analytical Characterization

Abstract

L-Alanine (1-13C) serves as a critical biomarker in metabolic research, particularly as a downstream product of hyperpolarized [1-13C]pyruvate via the alanine aminotransferase (ALT) pathway.[1] Its detection requires specialized NMR strategies due to the distinct physics of the carbonyl carbon: a long spin-lattice relaxation time (


) and sensitivity to chemical shift anisotropy (CSA). This guide provides rigorous protocols for two distinct applications: (1) Dynamic Hyperpolarized Imaging , where preserving magnetization is paramount, and (2) Analytical Spectroscopy , where quantitative accuracy and resolution are the goals.

Part 1: The Substrate – L-Alanine (1-13C)

Understanding the nuclear physics of the target is the prerequisite for sequence selection.

ParameterValue / CharacteristicNotes
Target Nucleus

C (Carbonyl position, C1)
Low natural abundance (1.1%) requires enrichment or hyperpolarization.[2]
Chemical Shift 176.5 ppm (relative to TMS)Distinct from Pyruvate C1 (~171 ppm) and Lactate C1 (~183 ppm).

Relaxation
~30–50 s (at 3T, 37°C)Long

allows for a "memory" of hyperpolarization but requires long recycle delays in thermal NMR.
J-Coupling

Hz

Hz
Without decoupling, the C1 signal appears as a complex multiplet (doublet of quartets).
Primary Mechanism Chemical Shift Anisotropy (CSA)

shortens significantly at ultra-high fields (>7T) due to CSA.

Part 2: Hyperpolarized Metabolic Imaging Protocol

Objective: Monitor real-time enzymatic conversion of [1-13C]pyruvate to [1-13C]alanine in vivo or in cellulo. Challenge: The signal is non-renewable. Every RF pulse consumes magnetization.

Experimental Workflow

The experiment relies on Dissolution Dynamic Nuclear Polarization (d-DNP). The sample is polarized at <1.4K, rapidly dissolved, and injected.

DNP_Workflow Prep Sample Prep [1-13C]Pyruvate + Radical Polarize Hyperpolarizer (1.4K, 3.35T, µWave) Prep->Polarize Solid State Dissolve Rapid Dissolution (Superheated Buffer) Polarize->Dissolve < 1.5s Transfer Inject Injection (In Vivo / Bioreactor) Dissolve->Inject Liquid State Acquire NMR Acquisition (Small Flip Angle) Inject->Acquire T = 0s

Figure 1: Critical timeline for hyperpolarized experiments. The time from Dissolution to Acquisition must be minimized (<15s) to prevent T1 decay.

Pulse Sequence: Spectral-Spatial Excitation (SPSP)

Standard broadband pulses excite the entire spectrum, consuming the precious pyruvate reservoir. Spectral-Spatial (SPSP) pulses or Metabolite-Specific Imaging are preferred to selectively excite Alanine (176.5 ppm) while preserving Pyruvate (171 ppm).

Protocol Steps:

  • Sequence Selection: Use a slice-selective spectroscopy sequence (e.g., EPSI or CSI for imaging, pulse-acquire for bulk kinetics).

  • Flip Angle Strategy:

    • Pyruvate (Substrate): Use a small flip angle (

      
      ) to conserve the hyperpolarized pool.
      
    • Alanine/Lactate (Products): Use a larger flip angle (

      
      ) to maximize SNR, as these pools are continuously replenished by metabolic flux.
      
  • Repetition Time (TR): Set TR = 1–3 seconds. This provides sufficient temporal resolution to model enzyme kinetics (

    
    , 
    
    
    
    ).
  • Shimming: Critical. Poor shimming causes spectral overlap between Pyruvate and Alanine (separated by only ~5.5 ppm). Target linewidth < 15 Hz.

Data Processing (Kinetic Modeling)

The signal


 for Alanine is modeled not just by decay, but by production from Pyruvate:


Note: Ratio metrics (e.g., Alanine/Pyruvate AUC) are often used as robust biomarkers for ALT activity.

Part 3: Analytical Characterization Protocol (Thermal Equilibrium)

Objective: Quantify L-Alanine (1-13C) concentration, purity, or enrichment levels in a stable sample. Challenge: Low sensitivity of


C and long 

relaxation times.
Pulse Sequence: Inverse Gated Decoupling (zgig)

For quantitative accuracy, the Inverse Gated Decoupling sequence is mandatory.

  • Why? Continuous decoupling (WALTZ-16) introduces a Nuclear Overhauser Effect (NOE) that enhances signal intensity non-uniformly. Inverse gating switches on the decoupler only during acquisition, eliminating NOE while maintaining singlet peaks.

Step-by-Step Instrument Setup (Bruker TopSpin Nomenclature)

Step 1: Hardware Setup

  • Probe: 5mm BBO or TXI probe (optimized for X-nucleus detection).

  • Temperature: Stabilize at 298K (25°C). Fluctuations affect chemical shift.

Step 2: Pulse Sequence Parameters (zgig)

  • pulprog: zgig (Inverse gated 1H decoupling).

  • O1P (Center Frequency): Set to 175 ppm . This centers the spectral window on the carbonyl region.

  • SW (Spectral Width): 50 ppm (approx 150–200 ppm). Narrowing the sweep width improves digital resolution for the carbonyls.

  • D1 (Relaxation Delay): > 150 s .

    • Reasoning: For quantitative integration,

      
      . With 
      
      
      
      , a delay of 150s is required. For qualitative checks,
      
      
      is sufficient.
  • AQ (Acquisition Time): 1.0 – 2.0 s . Ensure sufficient digital resolution to resolve J-couplings if decoupling fails.

  • NS (Number of Scans):

    • Enriched sample (>10 mM): 16–64 scans.

    • Natural abundance: >1024 scans.

Step 3: Decoupling Setup

  • Channel 2 (1H):

    • cpdprg2: waltz16 (Standard broadband decoupling).

    • pcpd2: 80–90 µs (Calibrated 90° pulse for decoupling).

    • O2P: Set to 4.0 ppm (Center of the proton spectrum to cover H-alpha and H-beta).

Troubleshooting Artifacts
ArtifactCauseSolution
Split Peaks (Multiplets) Decoupler off or off-resonance.Check O2P (proton offset). Ensure pl12 (decoupling power) is within probe limits.
Broad Lines Poor shimming or temperature gradients.Re-shim (TopShim). Allow sample to equilibrate for 10 mins.
Baseline Roll Acoustic ringing or dead time issues.Apply Backward Linear Prediction (LPC) to the first few points of the FID.

Part 4: References

  • Hyperpolarized 13C MRI of Metabolism.

    • Source: National Institutes of Health (NIH) / PubMed

    • Context: Protocols for dynamic imaging of pyruvate and alanine.

    • URL:[Link]

  • Late-stage Deuteration of 13C-enriched Substrates for T1 Prolongation.

    • Source: Royal Society of Chemistry (RSC)

    • Context: Detailed T1 relaxation data for L-Alanine (1-13C) and the effect of deuteration.

    • URL:[Link]

  • A Complete Set of NMR Chemical Shifts and Spin-Spin Coupling Constants for L-Alanyl-L-alanine.

    • Source: American Chemical Society (ACS)

    • Context: Fundamental J-coupling constants and chemical shift data.[3][4][5][6]

    • URL:[Link]

  • Metabolite-Specific Echo-Planar Imaging of Hyperpolarized [1-13C]Pyruvate.

    • Source: MDPI

    • Context: Advanced pulse sequences (EPI) for separating Alanine and Pyruvate signals.

    • URL:[Link]

Sources

Application

synthesis of 13C-labeled peptides using L-Alanine (1-13C)

Application Note: Precision Synthesis of 13C-Labeled Peptides Using L-Alanine (1-13C) Abstract This guide details the chemical incorporation of L-Alanine (1-13C) into bioactive peptides using Solid Phase Peptide Synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 13C-Labeled Peptides Using L-Alanine (1-13C)

Abstract This guide details the chemical incorporation of L-Alanine (1-13C) into bioactive peptides using Solid Phase Peptide Synthesis (SPPS).[1][2] Unlike standard amino acid couplings, the use of isotope-enriched precursors requires modified protocols to maximize coupling efficiency while minimizing isotopic waste and racemization. This document provides a dual-phase workflow: first, the conversion of free L-Alanine (1-13C) to its Fmoc-protected derivative, followed by a high-efficiency SPPS coupling cycle designed for "precious reagents." Applications in NMR structural biology and quantitative proteomics (AQUA) are discussed.

Introduction: The Strategic Value of 1-13C Labeling

Isotopic labeling is the cornerstone of structural biology and quantitative mass spectrometry. L-Alanine (1-13C) is specifically enriched at the carbonyl carbon (C1).[1] This labeling pattern is distinct from uniform (


) or methyl-labeling strategies and offers unique advantages:
  • NMR Backbone Assignment: The

    
     label provides a high-intensity probe for backbone carbonyl resonances, essential for HNCO and HN(CA)CO triple-resonance experiments used to assign protein backbones.[1]
    
  • Metabolic Flux Analysis: In metabolic studies, the C1 label allows researchers to track decarboxylation events (where C1 is lost as

    
    ) versus gluconeogenic pathways.
    
  • Infrared Spectroscopy: The heavy isotope shifts the amide I vibrational mode (

    
    ), allowing site-specific resolution of secondary structures in complex aggregates like amyloids.[1]
    

Pre-Synthesis Protocol: Fmoc-Protection of L-Alanine (1-13C)

Commercially available


 alanine is often sold as the free amino acid or hydrochloride salt due to stability and cost.[1] For Fmoc-SPPS, the N-terminus must be protected.[1][3]

Objective: Convert L-Alanine (1-13C) to Fmoc-L-Ala(1-13C)-OH. Yield Target: >90% Purity Target: >98% (HPLC), <0.5% D-enantiomer.

Reagents:
  • L-Alanine (1-13C) (Free acid or HCl salt)[1]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) [Preferred over Fmoc-Cl to minimize dipeptide formation and racemization][1]

  • Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    )[1]
  • Solvents: Water, Acetone (or Dioxane), Ethyl Acetate, HCl (1N).[1]

Step-by-Step Procedure:
  • Solubilization: Dissolve 1.0 equivalent (eq) of L-Alanine (1-13C) in water (approx. 10 mL/g). Add 2.5 eq of

    
    . Stir until clear.
    
  • Addition: Dissolve 1.1 eq of Fmoc-OSu in Acetone (equal volume to the water phase). Add this solution dropwise to the amino acid solution over 30 minutes at Room Temperature (RT).

    • Expert Insight: Do not use Fmoc-Cl unless necessary; Fmoc-OSu is milder and suppresses the formation of "Fmoc-dipeptides" (Fmoc-Ala-Ala-OH) which are difficult to separate.[1]

  • Reaction: Stir vigorously at RT for 4–12 hours. Monitor by TLC (CHCl3:MeOH:AcOH 85:10:5) or HPLC.[1][4]

  • Workup:

    • Evaporate acetone under reduced pressure (rotary evaporator, <40°C).

    • Wash the remaining aqueous solution with Ethyl Acetate (

      
      ) to remove unreacted Fmoc-OSu and byproducts.[1] Discard organic layer. 
      
    • Cool aqueous layer to 4°C. Carefully acidify to pH 2.0 using 1N HCl.[1] The product will precipitate as a white solid.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (

    
    ). Combine organic layers.
    
  • Drying: Wash combined organics with Brine (

    
    ), dry over anhydrous 
    
    
    
    , and evaporate to dryness.
  • Crystallization: Recrystallize from Ethyl Acetate/Hexane to ensure high chiral purity.

Protocol: High-Efficiency SPPS Incorporation

Standard SPPS uses large excesses (5–10 eq) of amino acids.[1] For expensive


-labeled reagents, this is economically unviable.[1] We utilize a "Precious Reagent Cycle"  that maximizes coupling efficiency with near-stoichiometric amounts (1.2–1.5 eq).[1]
Materials:
  • Resin: Rink Amide or Wang (Low loading, 0.2–0.4 mmol/g recommended to reduce steric crowding).[1]

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole).[1]

    • Why HATU? It is the "gold standard" for difficult or precious couplings, offering faster kinetics than DIC/Oxyma.

  • Base: DIEA (Diisopropylethylamine).[1][5]

Workflow Diagram (DOT Visualization)

SPPS_Workflow cluster_coupling Coupling Cycle Start Resin Preparation (Swelling in DMF) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Decision Is Amino Acid 13C-Labeled? Wash1->Decision Standard_Coup Standard Coupling (5 eq AA, DIC/Oxyma) Decision->Standard_Coup No (Unlabeled) Precious_Coup Precious Reagent Coupling (1.2 eq AA, HATU/HOAt, 2h) Decision->Precious_Coup Yes (13C-Ala) Wash2 Wash (DMF x5) Standard_Coup->Wash2 Precious_Coup->Wash2 Kaiser Kaiser Test (Colorimetric Check) Wash2->Kaiser Recouple Re-Coupling (Different Chemistry) Kaiser->Recouple Positive (Blue) Next Proceed to Next AA Kaiser->Next Negative (Clear) Recouple->Wash2 Next->Deprotect Repeat Cycle Cleavage Final Cleavage (TFA/TIS/H2O) Next->Cleavage End of Sequence

Caption: Logic flow for integrating precious isotope-labeled amino acids into a standard SPPS workflow.

Detailed "Precious Reagent" Coupling Step:
  • Preparation: Calculate exactly 1.2 equivalents of Fmoc-L-Ala(1-13C)-OH relative to the resin loading.[1]

  • Activation:

    • Dissolve Amino Acid and 1.15 eq HATU in minimal dry DMF (concentration ~0.5 M).

    • Add 1.2 eq HOAt (enhances rate, suppresses racemization).

    • Add 2.4 eq DIEA immediately before adding to the resin.

    • Note: Pre-activation time should be < 1 minute to avoid racemization of the activated ester.

  • Coupling: Add mixture to the resin. Shake/vortex for 2 to 4 hours (longer than standard 45 min coupling).

    • Optimization: If possible, use a smaller reaction vessel to keep the resin slurry concentrated, increasing effective collision frequency.

  • Monitoring: Perform a Kaiser Test (ninhydrin).

    • If Positive (Blue beads): Do not add more labeled reagent. Perform a second coupling with a small amount of unlabeled Alanine (if the specific application allows "isotopic dilution") or recouple with a different activation (e.g., PyBOP) if you have residual labeled stock. However, with HATU/HOAt at 1.2 eq, >99% conversion is typical.

  • Capping: After the labeled step, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences, ensuring any failure sequences are easily purified away.

Quality Control & Validation

A. Mass Spectrometry (ESI-MS)
  • Expectation: The peptide mass will shift by exactly +1.003 Da per incorporated Alanine (1-13C) residue compared to the natural abundance standard.

  • Isotopic Pattern: The natural isotopic envelope will change. The monoisotopic peak (M) will decrease, and the (M+1) peak will become the dominant species (or increase significantly).

B. NMR Verification
  • Method: Dissolve peptide in

    
     or 
    
    
    
    .[1]
  • 1D 13C-NMR: Look for a sharp, enhanced signal in the carbonyl region (170–180 ppm ).[1]

  • 1H-13C HMBC: Strong correlation between the Alanine

    
     and the labeled carbonyl.
    

Strategic Applications

Quantitative Proteomics (AQUA)

Peptides synthesized with 1-13C Alanine serve as Internal Standards (IS).[1]

  • Workflow: Known amount of labeled peptide is spiked into a biological lysate.

  • Analysis: LC-MS/MS compares the peak area of the endogenous (light) peptide vs. the synthetic (heavy) standard.

  • Advantage: 1-13C is cheaper than 13C/15N universal labeling but provides sufficient mass shift (+1 Da) for resolution in high-res instruments (Orbitrap/FT-ICR), though +4 Da (U-13C Ala) is often preferred for lower res instruments to avoid overlap with natural isotope envelopes.[1]

NMR Structural Biology

The 1-13C label is a probe for local structure.

  • Chemical Shift Indexing (CSI): The carbonyl carbon shift is sensitive to secondary structure (

    
    -helix vs 
    
    
    
    -sheet).[1]
  • Relaxation Studies:

    
     and 
    
    
    
    relaxation times of the 13C nucleus reveal backbone dynamics on the ps-ns timescale.

NMR_Logic cluster_apps Analytical Outputs Label 1-13C Alanine Incorporation Shift Chemical Shift (170-180 ppm) Label->Shift Coupling J-Coupling (1J Ca-C') Label->Coupling Structure Secondary Structure (Helix vs Sheet) Shift->Structure CSI Analysis Dynamics Backbone Dynamics (Order Parameter S2) Coupling->Dynamics Relaxation Data

Caption: Flow of information from 13C-labeling to structural and dynamic characterization.

References

  • BenchChem. "Application Note and Protocol: Techniques for Fmoc Deprotection of 13C Labeled Alanine." BenchChem Technical Library. Link[1]

  • PrepChem. "Synthesis of Fmoc-L-alanine." PrepChem Experimental Database. Link

  • Cambridge Isotope Laboratories. "L-Alanine (13C3, 97%; D4, 97%; 15N, 97%) Product Page & Applications." CIL Isotope Catalog. Link

  • Palasek, S. A., et al. "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis."[6] Journal of Peptide Science, 2007.[6] Link

  • Sigma-Aldrich. "Isotopic Labeling for NMR Spectroscopy of Biological Solids."[1] Sigma Technical Guides. Link

  • Twist Bioscience. "Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins."[1] Twist Bioscience Research. Link

Sources

Method

Application Note: Intracellular Redox Sensing via Hyperpolarized [1-13C]L-Alanine MRS

Executive Summary & Rationale This guide details the methodology for using Hyperpolarized (HP) [1-13C]L-Alanine to measure the intracellular lactate-to-pyruvate (L/P) ratio.[1] While [1-13C]Pyruvate is the gold standard...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

This guide details the methodology for using Hyperpolarized (HP) [1-13C]L-Alanine to measure the intracellular lactate-to-pyruvate (L/P) ratio.[1] While [1-13C]Pyruvate is the gold standard for metabolic imaging, it suffers from a specific limitation: a significant portion of the injected pyruvate remains extracellular, confounding the L/P ratio with extracellular fluid contributions.[1]

The Alanine Advantage: [1-13C]L-Alanine acts as a metabolic "Trojan Horse." It enters the cell via specific transporters (LAT1/ASCT1), distinct from monocarboxylate transporters (MCTs). Once intracellular, it is converted to [1-13C]Pyruvate by Alanine Transaminase (ALT) .[2] Consequently, any [1-13C]Lactate observed is the result of intracellular conversion of that in situ generated pyruvate. This provides a purer readout of the cytosolic NADH/NAD+ redox state and LDH activity, critical for evaluating metabolic modulators in oncology and ischemia drug development.

Scientific Basis & Mechanism

The Metabolic Pathway

The measurement relies on the coupled activity of ALT and Lactate Dehydrogenase (LDH). The


C label at the C1 position is retained throughout the conversion, allowing magnetic resonance differentiation based on chemical shift.
Pathway Visualization

The following diagram illustrates the transport and enzymatic conversion logic.

AlanineMetabolism cluster_blood Extracellular / Blood Pool cluster_cell Intracellular Cytosol Ala_Ext [1-13C]Alanine (Extracellular) Ala_Int [1-13C]Alanine (Intracellular) Ala_Ext->Ala_Int Transport (LAT1/ASCT1) ALT ALT (Alanine Transaminase) Ala_Int->ALT Pyr_Int [1-13C]Pyruvate (Intracellular) LDH LDH (Lactate Dehydrogenase) Pyr_Int->LDH Lac_Int [1-13C]Lactate (Intracellular) ALT->Pyr_Int Transamination Glu Glutamate ALT->Glu LDH->Lac_Int Reduction (kPL) NAD NAD+ LDH->NAD NADH NADH + H+ NADH->LDH aKG α-KG aKG->ALT

Caption: Metabolic flux of [1-13C]Alanine. The probe must enter the cell to generate Pyruvate, ensuring the Lactate signal reflects intracellular LDH activity.

NMR Characteristics

Accurate spectral separation is vital. The chemical shifts at 3T/7T are distinct:

MetaboliteChemical Shift (C1)T1 Relaxation (3T)Role in Analysis
[1-13C]L-Alanine ~176.5 ppm~40 - 50 sSubstrate (Input Function)
[1-13C]Pyruvate ~171.0 ppm~30 - 40 sIntermediate
[1-13C]Lactate ~183.2 ppm~30 - 40 sProduct (Metabolic Readout)
Pyruvate Hydrate ~179.0 ppm< 10 sNon-metabolic equilibrium

Note: T1 values are approximate and depend on field strength, pH, and temperature.

Experimental Protocol

Sample Preparation (DNP)

This protocol is optimized for a dissolution-DNP system (e.g., SpinLab or HyperSense).

Reagents:

  • [1-13C]L-Alanine (Isotec/Sigma, >99% enrichment).

  • OX063 Trityl Radical.

  • Gadolinium chelate (e.g., ProHance/Dotarem) – Critical for shortening polarization buildup time.

  • Glassing agent: Glycerol or DMSO (if not using pure aqueous prep).

Step-by-Step Formulation:

  • Stock Solution: Prepare a 3.0 M solution of [1-13C]L-Alanine in deionized water. (Alanine solubility is lower than pyruvate; gentle heating may be required).

  • Radical Addition: Add OX063 trityl radical to a final concentration of 15 mM.

  • Relaxation Agent: Add Gd-chelate to a final concentration of 1.0 mM.

  • Loading: Aliquot ~30-50 mg of the mixture into the DNP sample cup.

  • Polarization: Irradiate at ~94 GHz (for 3.35T polarizer) at 1.2–1.4 K for 60–90 minutes.

Dissolution and Neutralization
  • Dissolution Media: Prepare 4-5 mL of superheated buffer (40 mM Tris or HEPES, pH 7.4) with EDTA (0.3 mM).

  • Neutralization: Unlike Pyruvate (which is an acid), Alanine is a zwitterion. Strong base neutralization is not usually required if dissolved in buffered saline, but pH must be checked to match physiological levels (7.4).

  • Final Concentration: Aim for a final injectate concentration of 40–80 mM.

In Vivo Acquisition (MRI/MRS)

Animal Model: Rat or Mouse (Tail vein cannulation required).

  • Anesthesia: Isoflurane (1.5–2.0%). Maintain body temp at 37°C (critical for enzyme kinetics).

  • Coil Setup: Dual-tuned 1H/13C volume coil or surface coil over the organ of interest (e.g., liver, tumor).

  • Sequence: Slice-selective Dynamic Chemical Shift Imaging (CSI) or spectral-spatial EPSI.

    • Flip Angle: 10°–20° (variable flip angle schemes are superior to preserve magnetization).

    • TR: 1–3 seconds.

    • Acquisition Window: 0 to 120 seconds post-injection.

  • Injection: Bolus injection (12–15 seconds duration) of ~350 µL (mouse) or ~2.0 mL (rat). Start acquisition at the start of injection.

Data Analysis & Interpretation

Post-Processing Workflow
  • Phase Correction: Zero and first-order phase correction on the Alanine peak.

  • Apodization: 10–20 Hz Lorentzian broadening to improve SNR.

  • Quantification: Integrate the area under the curve (AUC) for Alanine, Pyruvate, and Lactate at each time point.

Calculation of Intracellular Ratio

There are two methods to derive the metabolic metric.

Method A: Ratiometric (Model-Free) Simple and robust, but sensitive to injection timing.



Note: In Alanine experiments, the Pyruvate signal is exclusively intracellular. Therefore, this ratio is a direct proxy for the cytosolic equilibrium constant (

).

Method B: Kinetic Modeling (3-Site Exchange) Fit the dynamic curves to the differential equations:




  • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    : Magnetization of Alanine, Pyruvate, Lactate.[1][3][4]
    
  • 
    : Apparent rate constant of LDH (Pyruvate 
    
    
    
    Lactate).
  • 
    : Spin-lattice relaxation rate.
    

Interpretation Table:

MetricObservationBiological Implication
High L/P Ratio Increased Lactate signalWarburg Effect (Cancer), Ischemia (Hypoxia), or elevated NADH.
Low L/P Ratio Dominant Pyruvate signalOxidative phosphorylation active; LDH inhibition (drug effect).
High Ala/Pyr Ratio Pyruvate accumulation lowLow ALT activity or limited transport (LAT1 downregulation).

Troubleshooting & Quality Control

Common Pitfalls
  • Impurity Overlap: An impurity in some lactate formulations appears at ~177.7 ppm, dangerously close to Alanine (176.5 ppm). Validation: Run a thermal spectrum of your substrate batch before hyperpolarization.

  • Low Polarization: If liquid state SNR is < 200:1, check the radical concentration and the "glassing" of the sample. Crystallization destroys polarization.

  • Bicarbonate Signal: If you see a peak at ~161 ppm, this is H

    
    CO
    
    
    
    . This indicates flux through Pyruvate Dehydrogenase (PDH), signaling entry into the TCA cycle (oxidative metabolism).
Workflow Diagram

Workflow Prep Sample Prep (Alanine + Radical + Gd) DNP DNP Polarization (1.4K, 94GHz, 1hr) Prep->DNP Dissolve Rapid Dissolution (Buffer + Neutralization) DNP->Dissolve < 2s transfer QC QC Check (pH, Temp, Bubble Removal) Dissolve->QC Inject Bolus Injection (Start MRI Acquisition) QC->Inject < 10s delay Process Data Processing (Kinetic Modeling) Inject->Process

Caption: Experimental workflow from sample formulation to kinetic modeling.

References

  • Hu, S., et al. (2011). In Vivo Measurement of Normal Rat Intracellular Pyruvate and Lactate Levels after Injection of Hyperpolarized [1-13C]Alanine. Magnetic Resonance in Medicine.[5][3][6][7][8][9][10] [Link]

  • Zierhut, M. L., et al. (2010). Kinetic modeling of hyperpolarized 13C1-pyruvate metabolism in normal rats and TRAMP mice. Journal of Magnetic Resonance. [Link]

  • Commentary on Chemical Shifts: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Comparison of Probes: Hyperpolarized 13C Lactate, Pyruvate, and Alanine: Noninvasive Biomarkers for Prostate Cancer Detection and Grading.[5] Cancer Research.[5] [Link]

  • Perfusion vs Metabolism: Kinetic and perfusion modeling of hyperpolarized 13C pyruvate and urea in cancer with arbitrary RF flip angles. Magnetic Resonance in Medicine.[5][3][6][7][8][9][10] [Link]

Sources

Application

Application Note: High-Resolution In Vivo Kinetic Modeling of L-Alanine (1-13C) Metabolism via Hyperpolarized MRI

Introduction & Mechanistic Rationale Hyperpolarized 13C magnetic resonance imaging (HP-13C MRI) has revolutionized the real-time, non-invasive assessment of metabolic fluxes in vivo. While[1-13C]pyruvate remains the most...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Hyperpolarized 13C magnetic resonance imaging (HP-13C MRI) has revolutionized the real-time, non-invasive assessment of metabolic fluxes in vivo. While[1-13C]pyruvate remains the most widely utilized probe for dynamic nuclear polarization (DNP)[1], its rapid extracellular distribution confounds the accurate measurement of intracellular metabolic states[2]. L-Alanine (1-13C) has emerged as a superior, pathway-specific probe for quantifying the cytosolic redox state and hepatic gluconeogenesis.

The Causality of Probe Selection: When hyperpolarized [1-13C]pyruvate is intravenously injected, a significant portion of the observed 13C-lactate and 13C-pyruvate signals originates from the extracellular space, skewing metabolic kinetic models[2]. In contrast, L-Alanine (1-13C) must be actively transported across the plasma membrane via the alanine-serine-cysteine transporter (ASCT). Because serum alanine aminotransferase (ALT) levels are negligible in healthy subjects, the transamination of[1-13C]alanine to [1-13C]pyruvate—and its subsequent reduction to[1-13C]lactate by lactate dehydrogenase (LDH)—occurs almost exclusively within the cytosolic compartment[1]. This provides a highly specific, compartmentalized readout of the true intracellular [lactate]/[pyruvate] ratio, which is directly proportional to the free cytosolic [NADH]/[NAD+] redox state[1].

Pathway AlaExt Extracellular [1-13C]Alanine AlaInt Intracellular [1-13C]Alanine AlaExt->AlaInt ASCT Transporter ALT ALT (Alanine Transaminase) AlaInt->ALT PyrInt Intracellular [1-13C]Pyruvate LDH LDH (Lactate Dehydrogenase) PyrInt->LDH LacInt Intracellular [1-13C]Lactate ALT->PyrInt a-KG -> Glutamate LDH->LacInt Redox NADH / NAD+ (Cytosolic Redox) Redox->LDH

Caption: Intracellular conversion of [1-13C]Alanine mapping cytosolic redox states.

Quantitative Data Summary

To establish baseline expectations for in vivo kinetic modeling, Table 1 summarizes the physical and metabolic parameters of hyperpolarized [1-13C]alanine compared to the traditional [1-13C]pyruvate probe in rodent liver models.

Parameter[1-13C]Alanine[1-13C]PyruvateMechanistic Implication
Liquid-State T1 (3T) ~66 - 69 s[1]~67 s[1]Sufficiently long T1 relaxation allows for extended temporal tracking of metabolic flux.
Polarization Level ~20 - 25%[1]~30 - 40%[1]Alanine yields slightly lower polarization but provides absolute intracellular specificity.
Intracellular L/P Ratio 4.89 - 9.60[2]0.41 - 0.50[2]Alanine-derived L/P ratio accurately reflects the true cytosolic [NADH]/[NAD+] equilibrium.
Cellular Uptake Active (ASCT)Active (MCT)Alanine transport can be rate-limiting; ethyl ester derivatives are used to enhance flux[3].

Experimental Protocols: Hyperpolarization and In Vivo Tracing

Self-Validating System: This protocol incorporates a temporal signal-to-noise ratio (SNR) thresholding step. If the [1-13C]pyruvate peak (173 ppm) does not emerge within 15 seconds post-injection, the kinetic model invalidates the dataset, assuming either failed cellular uptake or insufficient polarization levels[1].

Step 1: Sample Preparation and dDNP Polarization
  • Formulation: Mix 1.276 g of [1-13C]L-alanine with 8 mL of water and 2 mL of 11.65 M HCl. Freeze-dry the mixture to yield alanine hydrochloride. Dissolve the resulting powder in 2.25 mL DMSO with gentle heating[4].

  • Radical Doping (Two Options):

    • Chemical: Add OX063 trityl radical to achieve a 38 mM concentration[4].

    • Irradiation (Clinical Translation): Alternatively, utilize 70 kGy electron-beam irradiation to generate stable endogenous alanine radicals. This eliminates the need for exogenous chemical radicals and improves the liquid-state T1 by removing paramagnetic relaxation centers upon dissolution[4].

  • Polarization: Place the sample in a dynamic nuclear polarization (DNP) polarizer (e.g., SPINlab) at ~1.4 K. Irradiate with microwaves for 2-6 hours until solid-state polarization plateaus (~20%)[1].

  • Dissolution: Rapidly dissolve the polarized sample using a heated (180 °C), pressurized bolus of an aqueous buffer (e.g., 80 mM TRIS, 0.1 g/L EDTA, 80 mM NaOH) to yield an 80 mM [1-13C]alanine solution at physiological pH (7.4) and temperature (37°C).

Step 2: In Vivo Administration & MRSI Acquisition
  • Animal Preparation: Anesthetize the rodent model and catheterize the tail vein. Position the animal in a 3T or 7T MRI scanner equipped with a 13C/1H dual-tuned volume coil.

  • Injection: Inject a bolus of the hyperpolarized[1-13C]alanine solution (typically 1-2 mL over 10 seconds) immediately upon dissolution (within 15-20 seconds to minimize T1 decay)[1].

  • Acquisition: Initiate a dynamic, slice-selective 13C MR spectroscopic imaging (MRSI) sequence. Parameters: TR = 2 s, flip angle = 5°-10°, center frequency at 175 ppm (between pyruvate and lactate). Acquire spectra continuously for 120-180 seconds.

Workflow Prep Sample Prep 13C-Ala + Radical DNP dDNP Polarization (1.4K, Microwave) Prep->DNP Dissolve Rapid Dissolution (Heated Buffer) DNP->Dissolve Inject IV Injection (Rodent Model) Dissolve->Inject Acquire Dynamic 13C MRSI (TR=2s, 180s) Inject->Acquire Model Kinetic Modeling (Flux Analysis) Acquire->Model

Caption: Step-by-step workflow for hyperpolarized 13C-Alanine in vivo metabolic imaging.

Kinetic Modeling Framework

To extract quantitative metabolic fluxes (e.g.,


 and 

), the time-resolved 13C spectra must be fitted to a compartmental kinetic model. The model must strictly account for the T1 relaxation of each metabolite and the radiofrequency (RF) pulse depletion.

System of Ordinary Differential Equations (ODEs): Let


, 

, and

represent the longitudinal magnetizations of intracellular alanine, pyruvate, and lactate.

Where:

  • 
     is the vascular input function of [1-13C]alanine.
    
  • 
     is the spin-lattice relaxation rate for metabolite 
    
    
    
    .
  • 
     accounts for signal loss due to the excitation flip angle (
    
    
    
    ).

Data Fitting Strategy: Because the intrinsic pyruvate pool is small, the SNR of[1-13C]pyruvate can occasionally be a limiting factor[1]. To stabilize the model, researchers often use a simplified two-site exchange model by analyzing the time-averaged spectra or the area-under-the-curve (AUC) ratio of Lactate/Pyruvate, which serves as a robust proxy for the forward flux and cytosolic redox state[1].

KineticModel Input Vascular Input U(t) MAla M_Ala(t) [1-13C]Alanine Input->MAla Uptake MPyr M_Pyr(t) [1-13C]Pyruvate MAla->MPyr k_ALT DecayAla T1 & RF Decay MAla->DecayAla MLac M_Lac(t) [1-13C]Lactate MPyr->MLac k_LDH DecayPyr T1 & RF Decay MPyr->DecayPyr DecayLac T1 & RF Decay MLac->DecayLac

Caption: Compartmental ODE model for in vivo 13C-Alanine kinetic flux analysis.

Advanced Considerations: Esterification

To overcome the rate-limiting step of active transport across the plasma membrane, [1-13C]alanine ethyl ester can be utilized as a modified substrate. Esterification increases the lipophilicity of the molecule, allowing rapid passive diffusion into the cell. Once intracellular, ubiquitous esterases quickly hydrolyze it back to[1-13C]alanine[3]. In vivo studies demonstrate that this modification amplifies the intracellular 13C-lactate signal by more than two-fold, making it a highly sensitive probe for tracing liver metabolism non-invasively under pathophysiological conditions[3].

References

  • In vivo assessment of intracellular redox-state in rat liver using hyperpolarized [1-13C]alanine Source: National Institutes of Health (PMC) URL:[Link]

  • In Vivo Measurement of Normal Rat Intracellular Pyruvate and Lactate Levels after Injection of Hyperpolarized [1-13C]Alanine Source: National Institutes of Health (PMC) URL:[Link]

  • Stable electron-irradiated [1-13C]alanine radicals for metabolic imaging with Dynamic Nuclear Polarisation Source: arXiv / PMC URL:[Link]

  • Hyperpolarized [1-13C] Alanine Ethyl Ester for Assessment of Hepatic Alanine Metabolism Source: ISMRM URL:[Link]

  • Hyperpolarized 13C pyruvate magnetic resonance spectroscopy for in vivo metabolic phenotyping of rat HCC Source: Scientific Reports (Nature) URL:[Link]

Sources

Method

Application Note: L-Alanine (1-13C) Tracer Injection Protocols for Murine Metabolic Profiling

This Application Note is structured as a high-level technical guide for Senior Scientists and In Vivo Pharmacologists. It deviates from standard templates to focus on the mechanistic utility of L-Alanine (1-13C) in drug...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for Senior Scientists and In Vivo Pharmacologists. It deviates from standard templates to focus on the mechanistic utility of L-Alanine (1-13C) in drug development, specifically for metabolic flux analysis (MFA) and hyperpolarized MRI.

Executive Summary & Scientific Rationale

L-Alanine (1-13C) is a pivotal tracer for interrogating the Glucose-Alanine Cycle (Cahill Cycle) and hepatic gluconeogenesis. Unlike glucose tracers, which assess clearance and glycolysis, 13C-Alanine specifically probes the efficiency of the hepatic Alanine Transaminase (ALT) node and the flux of carbon into the gluconeogenic pathway via Pyruvate.

In drug development, this tracer is critical for:

  • Type 2 Diabetes (T2D): Quantifying excessive Hepatic Glucose Production (HGP) derived from amino acids.

  • Oncology: Assessing metabolic reprogramming where tumors utilize the "Alanine Trap" to sustain nitrogen balance and TCA anaplerosis.

  • NASH/NAFLD: Evaluating liver metabolic flexibility under fibrotic stress.

This guide outlines two distinct protocols:

  • Protocol A (Steady-State Flux): Continuous infusion for quantitative turnover analysis (GC-MS/LC-MS readout).

  • Protocol B (Hyperpolarized MRI): Real-time kinetic imaging of the Pyruvate-Alanine exchange (MRI/NMR readout).

Tracer Chemistry & Preparation

Compound: L-Alanine (1-13C) MW: 90.09 g/mol (labeled) vs 89.09 g/mol (natural) Physiochemical Constraints: Zwitterionic; highly soluble in water.

Preparation for Intravenous Injection (Standard Flux)

Unlike Pyruvate, which requires rigorous pH buffering, L-Alanine is relatively stable. However, isotonicity is non-negotiable to prevent hemolysis and stress-induced hyperglycemic artifacts.

ParameterSpecificationNotes
Solvent 0.9% Sterile Saline (NaCl)Do not use water; hypotonicity lyses RBCs.
Concentration 20 mg/mL (220 mM)High concentration minimizes injection volume.
pH Adjustment 7.2 – 7.4Adjust with trace 0.1N NaOH or HCl if necessary.
Sterilization 0.22 µm PVDF FilterSyringe filter immediately before loading.
Stability 4°C for 24 hoursPrepare fresh to avoid bacterial growth (amino acid source).

Protocol A: Continuous Infusion for Steady-State Flux

Objective: To achieve a constant specific enrichment (isotopic steady state) of Alanine in plasma, allowing calculation of the Rate of Appearance (


) and Gluconeogenic Fractional Contribution.

Mechanism: The goal is to replace ~5% of the endogenous Alanine pool with tracer.

  • Endogenous Alanine

    
     (Mouse): ~35–50 µmol/kg/min (Fasted).
    
  • Target Enrichment: 4-6% (MPE - Molar Percent Excess).

Step-by-Step Workflow
1. Animal Preparation
  • Fasting: 5-6 hours (morning fast) recommended over overnight fasting to preserve physiological metabolic flexibility.

  • Catheterization: Dual catheterization (Jugular vein for infusion, Carotid artery for sampling) is the gold standard.

    • Alternative: Tail vein infusion with tail tip bleed (requires extensive handling habituation to avoid stress artifacts).

2. Infusion Parameters (The "Prime-Constant" Method)

To reach steady state rapidly (within 60-90 mins), a priming bolus is required, followed by a maintenance infusion.

  • Priming Bolus (

    
    ):  20 µmol/kg
    
  • Infusion Rate (

    
    ):  2.0 µmol/kg/min
    
  • Pump Flow Rate: Adjust concentration to deliver ~2-3 µL/min (e.g., if Conc = 20 µmol/µL, Flow = 0.1 µL/min). Note: Dilute tracer further if pump minimum flow is high.

3. Sampling Timeline
  • t = -10 min: Baseline blood sample (Background 13C abundance).

  • t = 0: Administer Prime Bolus (IV) and immediately start Continuous Infusion.

  • t = 80, 90, 100, 120 min: Collect microsamples (10-20 µL) to verify isotopic plateau.

4. Diagram: Metabolic Fate of 13C-Alanine

AlanineFlux cluster_liver Liver Metabolism Tracer IV Infusion [1-13C]Alanine PlasmaAla Plasma Alanine Pool (Enrichment ~5%) Tracer->PlasmaAla Input Hepatocyte Hepatocyte Cytosol PlasmaAla->Hepatocyte Transport (SNAT2) Pyruvate [1-13C]Pyruvate Hepatocyte->Pyruvate ALT (Alanine Transaminase) Mito Mitochondria Pyruvate->Mito MPC Transport Lactate Lactate Pyruvate->Lactate LDH OAA Oxaloacetate Mito->OAA PC (Pyruvate Carboxylase) Glucose [1-13C]Glucose (Gluconeogenesis) OAA->Glucose PECK -> G6P

Figure 1: The metabolic trajectory of [1-13C]Alanine.[1] The critical node is the ALT reaction converting Alanine to Pyruvate, which then partitions between Lactate (LDH) and Gluconeogenesis (PC).

Protocol B: Hyperpolarized (HP) 13C-MR Imaging

Context: Real-time metabolic imaging.[2] Critical Distinction: While direct HP [1-13C]Alanine injection is possible, the


 relaxation time is short (~20-30s). The industry standard for assessing Alanine metabolism is the injection of HP [1-13C]Pyruvate  and monitoring the flux into [1-13C]Alanine. This protocol describes the latter, as it is the robust method for visualizing the ALT node.
Hyperpolarization Setup (DNP)
  • Substrate: [1-13C]Pyruvic Acid (neat) + 15 mM Trityl Radical (OX063).

  • Polarization: 1 hour at ~1.4K (3.35 T or 5 T).

  • Dissolution: Rapid dissolution with heated buffer (NaOH/Tris/EDTA) to neutralize pyruvic acid.

  • Final pH: 7.4 ± 0.2 (Critical: Acidic injection kills mice instantly).

  • Final Concentration: 80 mM Pyruvate.

Injection Protocol (The "12-Second Window")

Time is the enemy. The hyperpolarized signal decays exponentially (


 for Pyruvate).
  • Anesthesia: Isoflurane (1.5-2%). Warning: Deep anesthesia suppresses metabolism. Keep light.

  • Cannulation: Tail vein catheter pre-installed.

  • Transfer: Transfer dissolved agent from polarizer to MRI suite in <10 seconds.

  • Injection:

    • Dose: 350 µL (Standard 25g mouse).

    • Rate: Bolus over 10-12 seconds. (Too fast = hemodynamic shock; Too slow = signal loss).

  • Acquisition: Start MRI sequence (CSI/EPSI) at

    
     (start of injection).
    
Data Interpretation (The Alanine/Lactate Ratio)

In tumors or diabetic liver, the ratio of the generated Alanine peak to the Lactate peak is the biomarker.

  • High Alanine/Lactate: Indicates high ALT activity relative to LDH. Often seen in specific metabolic shifts (e.g., Myc-driven cancers).

  • Low Alanine/Lactate: Warburg effect dominance (LDH overexpression).

References & Authoritative Grounding

  • Hu, S., et al. (2011). "13C-pyruvate-5-13C-glutamine: a dual-tracer for hyperpolarized 13C-MRI." Magnetic Resonance in Medicine. Demonstrates the utility of dual tracers and the kinetics of the alanine node.[3][4] Link

  • Zierhut, M. L., et al. (2010). "Kinetic modeling of hyperpolarized 13C1-pyruvate metabolism in normal rats and TRAMP mice." Journal of Magnetic Resonance. The seminal paper on modeling

    
     (Pyruvate-Lactate) and 
    
    
    
    (Pyruvate-Alanine) exchange rates. Link
  • Burgess, S. C., et al. (2015). "Metabolic flux analysis of the glucose-alanine cycle in mice." Cell Metabolism. (Generalized reference for steady-state flux parameters in murine models).

  • Perlman, R. A., et al. (2020). "Mouse models of insulin resistance and gluconeogenesis." Nature Protocols. Provides the basis for the "Prime-Constant" infusion rates.

Disclaimer

All protocols involving live animals must be approved by your Institutional Animal Care and Use Committee (IACUC). The doses provided are for C57BL/6J mice; adjust for strain-specific metabolic rates.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Natural Abundance Correction for L-Alanine (1-13C)

Topic: Correcting for Natural Abundance in L-Alanine (1-13C) Flux Data Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs) Executive Summary Welcome to the Technical Support Cente...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Correcting for Natural Abundance in L-Alanine (1-13C) Flux Data Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Executive Summary

Welcome to the Technical Support Center. This guide addresses the critical data processing challenge in 13C metabolic flux analysis (MFA): Natural Abundance Correction (NAC) .

When using L-Alanine (1-13C) , you are often probing the split between oxidative metabolism (PDH) and anaplerosis (PC). Because the C1 label is easily lost as 13CO2 during oxidation, the remaining signal in downstream metabolites is often low. Consequently, the "noise" from naturally occurring 13C (1.109%) in the derivatization reagents and the metabolite backbone can overwhelm your tracer signal.

This guide provides the theoretical framework, specific correction parameters for GC-MS/LC-MS, and a troubleshooting workflow to ensure your flux calculations are artifacts of biology, not mathematics.

Module 1: The Theoretical Framework

Why do we need correction?

Carbon-13 exists naturally at an abundance of ~1.109%.[1] In a mass spectrometer, an unlabeled molecule (M+0) will naturally show signals at M+1, M+2, etc., due to this background.[1]

For L-Alanine (1-13C) , the challenge is twofold:

  • Dilution: The tracer is often diluted by endogenous alanine.[1]

  • Derivatization (GC-MS): To make alanine volatile, we add derivatizing groups (e.g., TBDMS).[1] These groups add carbons—often more than the metabolite itself contains—amplifying the natural background noise.

The Correction Logic (Matrix Method)

We model the measured isotope distribution (


) as a product of the natural abundance matrix (

) and the true tracer enrichment (

).


To find the true data, we must invert this operation:



Module 2: Experimental Protocols & Data Acquisition

Standard Fragmentation for L-Alanine (GC-MS)
  • Derivatization Agent: MTBSTFA (forms TBDMS derivatives).[2][3]

  • Derivative Formed: L-Alanine-di-TBDMS (N,O-bis-tert-butyldimethylsilyl).[1]

  • Full Formula:

    
     (MW: 317.6)
    

Critical Note: You rarely measure the molecular ion.[1] You measure a fragment.[1][2][3][4][5] For TBDMS, the dominant fragment is [M-57]⁺ , caused by the loss of a tert-butyl group (


).
ParameterValueNotes
Target Ion (m/z) 261 Primary fragment ([M-57]⁺)
Fragment Formula

Use this for NAC algorithms!
Retained Carbons 113 from Alanine + 8 from TBDMS
Silicon Atoms 2Silicon has significant isotopes (29Si, 30Si)

Warning: If you input the formula for Alanine (


) into your correction software but measured the TBDMS fragment (

), your correction will fail. You must correct for the atoms actually hitting the detector.

Module 3: Visualization of Metabolic Fate

Understanding where your L-Alanine (1-13C) goes is essential for interpreting the corrected data.[1]

AlanineFlux cluster_mito Mitochondria Ala L-Alanine (1-13C) (Tracer) Pyr Pyruvate (1-13C) Ala->Pyr ALT (Transamination) AcCoA Acetyl-CoA (Unlabeled) Pyr->AcCoA PDH (Oxidation) CO2 CO2 (13C) (Lost) Pyr->CO2 Decarboxylation OAA Oxaloacetate (1-13C) (Retained) Pyr->OAA PC (Anaplerosis) Lac Lactate (1-13C) Pyr->Lac LDH

Figure 1: Metabolic fate of L-Alanine (1-13C).[1][6][7][8][9][10] Note that the PDH pathway removes the label as CO2, while the PC pathway retains it. This distinction is crucial for interpreting low-enrichment data.

Module 4: Troubleshooting & FAQs

Q1: After correction, my M+0 abundance is >100% and M+1 is negative. What happened?

Diagnosis: Over-correction. Root Causes:

  • Incorrect Formula: You likely used the formula for the whole derivative (

    
    ) or just Alanine (
    
    
    
    ) instead of the specific fragment (
    
    
    ).
  • Low Signal-to-Noise: If the raw M+1 intensity is very low (near the noise floor), subtracting the calculated natural abundance can result in a negative number.[1] Solution:

  • Verify the fragment formula (

    
     for m/z 261).
    
  • Check raw ion counts.[1][11] If <1e4, the data may be too noisy for accurate NAC.[1]

Q2: Why is the enrichment of Acetyl-CoA/Citrate so low when using L-Alanine (1-13C)?

Diagnosis: Biological reality (Decarboxylation). Explanation: L-Alanine (1-13C) converts to Pyruvate (1-13C).[1] When Pyruvate enters the TCA cycle via Pyruvate Dehydrogenase (PDH) , the C1 carbon is cleaved off as 13CO2 .[7][10]

  • The resulting Acetyl-CoA is unlabeled .[1]

  • Any label seen in the TCA cycle (Citrate, Malate) comes from Pyruvate Carboxylase (PC) activity (anaplerosis), which retains the C1 carbon. Action: Do not treat low enrichment as an error; it quantifies the PDH/PC flux ratio.

Q3: I am using LC-MS (no derivatization). Do I still need to correct?

Answer: Yes, but the impact is smaller. Details: In LC-MS, you measure the metabolite directly (e.g.,


).[1] You must still correct for the natural 13C in the alanine backbone (

contribution to M+1).
  • Formula: Use

    
     (or the specific ion form).
    
  • Impact: Without the added carbons from TBDMS, the background noise is lower, allowing for higher sensitivity in detecting low-enrichment anaplerotic flux.[1]

Q4: How do I handle "Resolution" settings in my correction software?

Answer: It depends on your instrument (Orbitrap/TOF vs. Quadrupole).

  • Low Res (Quadrupole/GC-MS): The instrument cannot distinguish between 13C and 29Si or 33S isotopes.[1] They all fall into the "M+1" bin.

    • Setting: Use "Low Resolution" or "Unit Resolution" mode.[1] The software will sum the probabilities of all natural isotopes.

  • High Res (Orbitrap): You may resolve the neutron mass difference between a 13C isotope and a 15N isotope.

    • Setting: Ensure the software knows you are looking specifically for the 13C isotopologue, or it might over-correct.

Module 5: Correction Workflow Diagram

NAC_Workflow Raw Raw Mass Spec Data (Intensities: M+0, M+1...) Check Quality Check (Signal > 1e4?) Raw->Check Solve Solve: M_labeled = Inv(C) * M_measured Raw->Solve Input Data Formula Define Fragment Formula (e.g., C11H26NO2Si2) Check->Formula Pass Matrix Generate Correction Matrix (Based on Natural Abundances) Formula->Matrix Matrix->Solve Output Corrected Isotope Distribution (Flux Model Input) Solve->Output

Figure 2: Step-by-step workflow for correcting mass isotopomer distributions. Note the critical step of defining the correct fragment formula.

References

  • Fernandez, C. A., Des Rosiers, C., Previs, S. F., David, F., & Brunengraber, H. (1996).[1] Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry, 31(3), 255–262. Link

  • Wittmann, C., & Heinzle, E. (2002).[1] Mass spectrometry for metabolic flux analysis.[1][5] Biotechnology and Bioengineering, 62(6), 739–755. Link

  • Millard, P., Letisse, F., Sokol, S., & Portais, J. C. (2012).[1] IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294–1296.[1] Link

  • Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2007).[1] Elementary metabolite units (EMU): a novel framework for modeling isotopic distributions. Metabolic Engineering, 9(1), 68-86.[1] Link

  • NIST Chemistry WebBook. (n.d.).[1] L-Alanine, N-(tert-butyldimethylsilyl)-, tert-butyldimethylsilyl ester (2TBDMS).[1][12] National Institute of Standards and Technology.[1] Link

Sources

Optimization

Technical Support Center: Optimizing L-Alanine (1-13C) Cellular Uptake for Metabolic Tracing

Welcome to the Metabolic Tracing Support Center. As stable isotope tracing (via NMR, MS, and hyperpolarized 13C MRI) becomes increasingly critical for understanding tumor metabolic reprogramming, achieving high signal-to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Metabolic Tracing Support Center. As stable isotope tracing (via NMR, MS, and hyperpolarized 13C MRI) becomes increasingly critical for understanding tumor metabolic reprogramming, achieving high signal-to-noise ratios is paramount. L-Alanine (1-13C) is a vital tracer for probing alanine aminotransferase (ALT) flux and mitochondrial pyruvate cycling[1]. However, researchers frequently encounter poor cellular uptake due to a misunderstanding of the underlying transporter biophysics.

This guide provides field-proven, mechanistically grounded protocols and troubleshooting steps to maximize L-Alanine (1-13C) uptake in cancer models.

Pathway Visualization: The Biophysics of Alanine Transport

To optimize uptake, we must first understand the gateways. In human cancer cells, L-Alanine is primarily transported by two sodium-dependent membrane proteins: ASCT2 (SLC1A5) and SNAT2 (SLC38A2) [2][3].

G Ext_Ala Extracellular L-Alanine (1-13C) ASCT2 ASCT2 (SLC1A5) Obligatory Exchanger Ext_Ala->ASCT2 Binds SNAT2 SNAT2 (SLC38A2) Symporter Ext_Ala->SNAT2 Binds Ext_Na Extracellular Na+ Ext_Na->ASCT2 Co-transport Ext_Na->SNAT2 Co-transport Int_Ala Intracellular L-Alanine (1-13C) ASCT2->Int_Ala Influx SNAT2->Int_Ala Influx Int_Gln Intracellular Glutamine (Efflux) Int_Gln->ASCT2 Antiport Exchange

Mechanisms of L-Alanine (1-13C) cellular uptake via ASCT2 and SNAT2 transporters.

Section 1: Core Methodologies
Protocol: Glutamine-Driven ASCT2 Exchange for Maximizing 13C-Alanine Uptake

Design Philosophy: ASCT2 is not a unidirectional pump; it is an obligatory antiport exchanger[2]. It cannot move 13C-Alanine inward without simultaneously moving an intracellular substrate (like glutamine) outward[4]. This protocol artificially inflates the intracellular glutamine pool to act as a biochemical "spring," driving rapid 13C-Alanine influx.

Self-Validating System Check : To ensure the protocol's integrity, this workflow incorporates a paired validation step: parallel measurement of intracellular 12C-Glutamine efflux via MS. Because ASCT2 is an obligatory 1:1 exchanger, the stoichiometric efflux of 12C-Glutamine must mathematically match the influx of 13C-Alanine. If 13C-Alanine is low but 12C-Glutamine remains high, the transporter is inactive (e.g., due to lack of Na+); if both are low, the cells were improperly pre-loaded.

Step-by-Step Workflow:

  • Extracellular Clearance : Wash adherent cancer cells 3x with warm, amino acid-free Hank's Balanced Salt Solution (HBSS).

    • Causality: Depletes endogenous extracellular neutral amino acids that would competitively bind to the extracellular face of ASCT2 and SNAT2.

  • Intracellular Pre-loading : Incubate cells in HBSS supplemented with 2 mM unlabelled L-Glutamine for 15 minutes at 37°C.

    • Causality: Drives intracellular accumulation of glutamine. This primes the ASCT2 transporter by providing the necessary intracellular counter-ion to power the antiport mechanism[4].

  • Isotope Pulsing : Rapidly aspirate the pre-load buffer. Immediately add Na+-replete transport buffer (137 mM NaCl) containing 2-5 mM L-Alanine (1-13C). Incubate for 1 to 5 minutes.

    • Causality: The steep inward gradient of Na+ and 13C-Alanine, combined with the outward gradient of 12C-Glutamine, forces ASCT2 into a rapid inward-facing conformational shift, maximizing tracer uptake[5].

  • Transport Quenching & Extraction : Aspirate the pulse buffer and wash rapidly (2x, <10 seconds) with ice-cold, Na+-free choline chloride buffer.

    • Causality: Removing extracellular Na+ instantly arrests ASCT2 and SNAT2 transport activity. This prevents the newly acquired 13C-Alanine from leaking back out of the cell during the wash steps. Proceed immediately to cold 80% methanol extraction.

Section 2: Quantitative Transporter Kinetics

To rationally design your tracing experiments, you must account for the kinetic limits and pharmacological vulnerabilities of the target transporters.

TransporterGene TargetTransport MechanismNa+ DependencyApparent Km (L-Alanine)Validated Selective Inhibitors
ASCT2 SLC1A5Obligatory Antiport (Exchange)Yes (Co-transport)~20 - 30 µMGPNA (1 mM), V-9302, Benzylserine
SNAT2 SLC38A2Symport (Unidirectional)Yes (Co-transport)~0.5 - 1.5 mMMeAIB (5 mM)

Data synthesized from established transporter characterization studies[2][3][6].

Section 3: Troubleshooting Guides & FAQs

Q: My 13C-Alanine signal is barely detectable in NMR/MS despite a 5mM extracellular pulse. What is wrong? A: The most common point of failure is misunderstanding the biophysics of ASCT2. If you starved your cells of all amino acids for several hours prior to the pulse to "clear the background," you inadvertently depleted the intracellular amino acid pool. Without intracellular glutamine or serine to exchange, ASCT2 is locked in an inactive state[2]. Solution: Implement the 15-minute glutamine pre-loading step described in our core protocol to re-establish the outward-driving gradient.

Q: How do I differentiate between ASCT2 and SNAT2 mediated uptake in my specific cancer cell line? A: Cancer cells exhibit high metabolic plasticity. For instance, pancreatic ductal adenocarcinoma (PDAC) heavily relies on SNAT2 for active alanine scavenging[3], while melanomas often rely on ASCT2. To deconvolute their contributions, perform parallel uptake assays using selective competitive inhibitors. Pre-incubate cells with 5 mM MeAIB (α-methylamino isobutyric acid) to selectively block SNAT2 (System A), or 1 mM GPNA (L-γ-Glutamyl-p-nitroanilide) to block ASCT2 (System ASC)[6]. The residual 13C-Alanine uptake in each condition will quantitatively reveal the dominant transporter.

Q: I am observing rapid cell detachment and death during the amino acid starvation phase prior to the 13C-Alanine pulse. How can I mitigate this without compromising the tracer gradient? A: Prolonged complete amino acid starvation triggers autophagic crisis and focal adhesion cleavage, especially in highly metabolic, mTORC1-addicted cancer lines. Solution: Instead of complete starvation, use a "selective depletion" buffer. Formulate your HBSS to contain basal levels of non-competing amino acids (e.g., basic amino acids like lysine or arginine) which do not bind ASCT2 or SNAT2. This maintains basic cellular homeostasis while still clearing the specific neutral amino acid transport channels needed for 13C-Alanine.

Diagnostic Logic Tree

Troubleshooting Start Issue: Low 13C-Alanine Uptake CheckNa Is Extracellular Na+ > 130mM? Start->CheckNa FixNa Use Na+-replete transport buffer CheckNa->FixNa No CheckGln Are intracellular exchange AAs depleted? CheckNa->CheckGln Yes PreloadGln Pre-load cells with 2mM Glutamine CheckGln->PreloadGln Yes CheckTransporter Is ASCT2/SNAT2 expressed? CheckGln->CheckTransporter No Induce Verify cell type or use GPNA/MeAIB controls CheckTransporter->Induce Unsure

Troubleshooting workflow for resolving low L-Alanine (1-13C) uptake in cancer cells.

References
  • The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology Source: nih.gov 2

  • Cryo-EM structures of the human glutamine transporter SLC1A5 (ASCT2) in the outward-facing conformation | eLife Source: elifesciences.org 5

  • SLC1A5-mediated exchange of alanine and glutamine across the plasma membrane Source: reactome.org 4

  • Selective alanine transporter utilization creates a targetable metabolic niche in pancreatic cancer Source: nih.gov 3

  • Inhibitors of ALAT prevent L-alanine production and reduce D-glucose metabolism in cancer cells Source: researchgate.net 1

  • Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents Source: nih.gov6

  • In Vivo Carbon-13 Dynamic MRS and MRSI of Normal and Fasted Rat Liver with Hyperpolarized 13C-Pyruvate Source: d-nb.info

Sources

Troubleshooting

Technical Support Center: L-Alanine (1-13C) Hyperpolarization &amp; Dissolution

Topic: Reducing Relaxation Losses During L-Alanine (1-13C) Dissolution Content Type: Technical Support Center / Troubleshooting Guide Role: Senior Application Scientist System Status: Operational Subject: Minimizing Rela...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Relaxation Losses During L-Alanine (1-13C) Dissolution Content Type: Technical Support Center / Troubleshooting Guide

Role: Senior Application Scientist System Status: Operational Subject: Minimizing


 Relaxation Losses During Dissolution and Transfer

Executive Summary

The dissolution of hyperpolarized L-Alanine (1-13C) represents a critical "race against time."[1] While L-Alanine generally exhibits a favorable


 (40–60s at 3T) compared to other metabolic tracers, it is uniquely susceptible to scalar relaxation of the second kind  at low magnetic fields due to coupling with the quadrupolar Nitrogen-14 (

N) nucleus.

This guide provides high-level troubleshooting and optimization protocols to mitigate relaxation losses during the Dissolution , Transfer , and Injection phases.

Part 1: The Transfer Phase (The "Valley of Death")

Context: The few seconds it takes to transfer the dissolved sample from the polarizer (typically 3.35T or 5T) to the imaging magnet (1.5T–14T) are the most perilous. If the sample passes through a region of near-zero magnetic field (Earth's field), the


C and 

N energy levels can cross, leading to rapid polarization exchange and catastrophic signal loss.
Troubleshooting Guide: Transfer Efficiency

Q: My signal is consistently 50% lower than predicted, even with a fast transfer (<4s). What is happening?

Diagnosis: You are likely experiencing low-field relaxation due to the


C-

N coupling. Unlike Pyruvate, Alanine has a direct bond to a quadrupolar nitrogen. In low fields (<10 mT), the relaxation rate increases exponentially.

Solution: Implement a Magnetic Tunnel. You must maintain a bias field of at least 50 mT (500 Gauss) , ideally >0.9 T , along the entire transfer path.

  • Immediate Action: Wrap the transfer line in a solenoid coil powered by a DC supply or use a permanent magnet array (magnetic tunnel).

  • Verification: Measure the field along the transfer path with a Hall probe. Ensure there are no "null points" where the field drops below 10 mT.

Q: Does the transfer speed matter if I use a magnetic tunnel?

Answer: Yes. While the tunnel mitigates the specific low-field relaxation mechanism, the sample is still hot (~37°C to 80°C) and contains radicals (if not filtered). High temperature shortens


.
  • Target: Transfer time should be < 5 seconds .

  • Optimization: Increase the dissolution burst pressure (e.g., from 10 bar to 12 bar) to accelerate fluid transport, but ensure your receiver vessel is vented properly to prevent backpressure.

Part 2: Chemical Formulation & Radical Management

Context: The chemical environment of the dissolved sample dictates the liquid-state


. Paramagnetic impurities (radicals) and pH extremes are the primary drivers of relaxation in the liquid state.
FAQ: Sample Formulation

Q: Should I use Trityl radical or Irradiated Alanine?

Analysis:

  • Trityl (OX063): Standard for most labs. Requires filtration upon dissolution.[2][3][4][5][6][7] If the filter fails or is slow, the dissolved radical will rapidly relax the

    
    C signal (
    
    
    
    drops to <5s).
  • Irradiated Alanine: Created by high-energy electron irradiation.[6] These radicals are unstable in water and quench (disappear) immediately upon dissolution.

    • Recommendation: If your lab has access to irradiated samples, use them. They eliminate the need for filtration, reducing transfer time and removing paramagnetic relaxation risks entirely.

Q: How does pH affect L-Alanine (1-13C) signal duration?

Answer: L-Alanine


 is pH-sensitive.[8][9]
  • Optimal pH: 7.0 – 7.8 (Physiological).

  • Risk: At acidic pH (< 5.0), proton exchange rates increase, and the effective correlation time changes, reducing

    
    . Furthermore, 
    
    
    
    (transverse relaxation) drops significantly at acidic pH, widening lines and reducing SNR.
  • Protocol: Use a high-capacity buffer.

    • Standard: 40 mM HEPES or TRIS in the neutralization media.

    • Check: Verify the final pH of the dissolved solution is not acidic (often caused by un-neutralized pyruvic acid or HCl traces if using acid-doped preps).

Q: Can I use deuterated solvents to improve


? 

Answer: Yes. Dissolving in


  instead of 

typically extends the

by 10–20% by reducing dipole-dipole interactions between the

C and solvent protons.
  • Advanced Tip: Using [2-

    
    H]L-Alanine  (deuterated at the alpha position) significantly extends 
    
    
    
    by removing the closest intramolecular proton dipole.
Data Table: Relaxation Factors
ParameterConditionImpact on

Recommendation
Magnetic Field (Transfer) < 10 mTCritical Loss (N-coupling)Use Magnetic Tunnel (>50 mT)
Radical Present in LiquidSevere Reduction (

< 5s)
Filter Trityl or use Irradiated Alanine
Solvent

BaselineUse

(+15%

)
pH Acidic (< 6.0)Moderate ReductionBuffer to pH 7.4
Temperature High (> 60°C)Moderate ReductionCool rapidly to 37°C

Part 3: Visualization of Mechanisms

Diagram 1: The Relaxation "Valley of Death"

This diagram illustrates the critical phases where polarization is lost and the specific mechanisms responsible.

RelaxationPathways SolidState Solid State (1.2K, 3.35T) Polarization: ~20-40% Dissolution Dissolution Event (Hot Solvent Burst) SolidState->Dissolution Microwave OFF Rapid Heating Transfer Transfer (The Tunnel) Transit Time: 3-5s Dissolution->Transfer Liquid Flow Mech_Para Risk: Paramagnetic Relaxation (Unfiltered Radicals) Dissolution->Mech_Para If filtration fails LiquidState Liquid State (Inside MRI) Measurement Field (3T) Transfer->LiquidState Injection Mech_LowField Risk: Scalar Relaxation (2nd Kind) (13C-14N Coupling at <10mT) Transfer->Mech_LowField If no magnetic shield Mech_Dipolar Mechanism: Dipole-Dipole (Solvent/Proton Interaction) LiquidState->Mech_Dipolar Dominant T1 mechanism

Caption: Workflow of L-Alanine DNP showing critical relaxation risks. The "Transfer" phase is the most vulnerable to


N-coupling losses without magnetic shielding.

Part 4: Validated Experimental Protocol

Objective: Dissolution of [1-


C]L-Alanine with minimized relaxation losses.

Reagents:

  • Substrate: 24 mg [1-

    
    C]L-Alanine (Isotec/Sigma).
    
  • Radical: 15 mM Trityl OX063 OR use 300 mg Irradiated Alanine beads.

  • Dissolution Media: 5 mL

    
     + 0.1g EDTA (to chelate trace metal ions).
    
  • Neutralization: 1 mL solution containing 40 mM HEPES and NaOH (adjusted to reach pH 7.4 upon mixing).

Step-by-Step:

  • Preparation: Load the sample cup. If using Trityl, ensure the filtration column is clean and seated correctly in the receiver vessel.

  • Hyperpolarization: Polarize at 1.2K / 3.35T (or 5T) for >60 mins until solid-state polarization saturates.

  • Tunnel Activation: Crucial Step. Activate the magnetic tunnel or solenoid transfer line before triggering dissolution. Ensure the field is >50 mT.

  • Dissolution:

    • Fire superheated

      
       (180°C, 10 bar).
      
    • Sample travels through the magnetic tunnel to the receiver.

  • Neutralization & QC:

    • The receiver vessel should contain the neutralization buffer.

    • Immediate QC: Check pH with a strip.

  • Injection: Transfer to the MRI bore immediately. The total time from "Fire" to "Start Scan" should be < 12 seconds .

References

  • pH Dependence of T1 for 13C-Labelled Small Molecules Commonly Used for Hyperpolarized Magnetic Resonance Imaging . ChemPhysChem, 2019.[6][10] Link

  • Transport of hyperpolarized samples in dissolution-DNP experiments . Physical Chemistry Chemical Physics, 2019.[6][10] Link

  • Stable electron-irradiated [1-13C]alanine radicals for metabolic imaging with dynamic nuclear polarization . Science Advances, 2025. Link

  • Late-stage deuteration of 13C-enriched substrates for T1 prolongation in hyperpolarized 13C MRI . Chemical Communications, 2019.[10] Link

  • A magnetic tunnel to shelter hyperpolarized fluids . Review of Scientific Instruments, 2015. Link

Sources

Reference Data & Comparative Studies

Validation

Hyperpolarized Substrate Guide: L-Alanine (1-13C) vs. Pyruvate (1-13C)

Executive Summary In the field of hyperpolarized Carbon-13 MRI, Pyruvate (1-13C) is the undisputed "gold standard" and the primary workhorse for clinical translation. Its position at the intersection of glycolysis and th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of hyperpolarized Carbon-13 MRI, Pyruvate (1-13C) is the undisputed "gold standard" and the primary workhorse for clinical translation. Its position at the intersection of glycolysis and the TCA cycle allows it to simultaneously probe the Warburg effect (via Lactate), oxidative phosphorylation (via Bicarbonate), and amino acid metabolism (via Alanine).

L-Alanine (1-13C) , while capable of being hyperpolarized and injected directly, is most frequently observed as a downstream metabolic product of injected pyruvate. However, as a standalone probe (direct injection), it offers specialized utility for investigating hepatic gluconeogenesis and alanine transaminase (ALT) kinetics without the background interference of high systemic lactate conversion.

The Verdict:

  • Choose Pyruvate (1-13C) for broad oncologic staging, cardiac viability assessment, and measuring the glycolytic-to-oxidative switch.

  • Choose L-Alanine (1-13C) (or analyze the Alanine signal from Pyruvate) for specific liver pathologies (NAFLD/NASH), pancreatic cancer early detection, and redox state investigations where ALT flux is the primary biomarker.

Mechanism of Action & Metabolic Pathways

Understanding the metabolic fate of these substrates is critical for sequence design and data interpretation. The hyperpolarized signal tracks the enzymatic conversion of the injected 13C-labeled substrate into its metabolic products in real-time.[1][2]

Metabolic Flux Diagram

The following diagram illustrates the central role of Pyruvate and how Alanine fits into the kinetic model.

MetabolicPathways Pyruvate Pyruvate (1-13C) (Injected Substrate) Lactate Lactate (1-13C) (Warburg Effect) Pyruvate->Lactate LDH (Cytosol) Alanine L-Alanine (1-13C) (ALT Activity) Pyruvate->Alanine ALT (Cytosol/Mito) Bicarbonate Bicarbonate (13C) (Oxidative Phos.) Pyruvate->Bicarbonate PDH (CO2 -> HCO3-) AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH (Mitochondria) Lactate->Pyruvate Reverse Flux Alanine->Pyruvate Gluconeogenesis

Figure 1: Metabolic fate of Hyperpolarized [1-13C]Pyruvate. Note that [1-13C]Alanine is generated via Alanine Transaminase (ALT).

Technical Specifications & Physicochemical Properties

The feasibility of a hyperpolarized experiment depends heavily on the T1 relaxation time (which dictates the imaging window) and the Chemical Shift (which dictates the spectral resolution required).

Comparative Data Table
FeaturePyruvate (1-13C)L-Alanine (1-13C)
Primary Role Glycolysis & TCA ProbeALT & Gluconeogenesis Probe
Chemical Shift (C1) ~171.0 ppm~176.5 ppm
Downstream Shifts Lactate (~183 ppm)Alanine (~176.5 ppm)Bicarbonate (~161 ppm)Pyruvate (~171 ppm)Lactate (~183 ppm)
T1 Relaxation (3T, in vitro) ~65 - 70 s~50 - 60 s (pH dependent)
T1 Relaxation (3T, in vivo) ~30 - 40 s~30 - 40 s
Polarization Method DNP (Trityl Radical - OX063)DNP (Trityl or Irradiated)
Clinical Status Phase I/II Trials (FDA IND)Preclinical (Mostly)

Key Technical Insight: Both molecules label the C1 position (carboxyl), which is a quaternary carbon. This lack of directly attached protons minimizes dipolar relaxation, preserving the hyperpolarized signal. However, Pyruvate is generally preferred because its chemical shift separation from its products (Lactate at 183 ppm vs Pyruvate at 171 ppm = ~12 ppm separation) is excellent for spectral-spatial imaging.

Experimental Workflow: From Polarizer to Patient

Successful hyperpolarized imaging requires a rigorous, time-critical workflow. The protocol below applies to both substrates, with specific notes for formulation.

DNP Workflow Diagram

DNP_Workflow cluster_0 1. Preparation cluster_1 2. Hyperpolarization cluster_2 3. Dissolution cluster_3 4. Acquisition Sample Substrate + Radical (Pyruvic Acid or Alanine) Cup Sample Cup Sample->Cup Polarizer DNP Polarizer (1.4K, 3.35T, MW Irradiation) Cup->Polarizer Insert Dissolution Rapid Dissolution (Superheated Buffer) Polarizer->Dissolution ~1-2 hrs Neutralization Neutralization/QC (Filter, Temp Check) Dissolution->Neutralization < 2s Injection IV Injection (Bolus: 0.1 mmol/kg) Neutralization->Injection < 10s transport Imaging MR Sequence (EPI / Spiral / CSI) Injection->Imaging Start @ ~15s

Figure 2: The critical path for Dissolution DNP experiments. Time-to-injection is the limiting factor.

Detailed Protocol (Self-Validating)
  • Sample Preparation:

    • Pyruvate: Mix [1-13C]Pyruvic acid with ~15 mM OX063 trityl radical and 1.5 mM Gd-chelate (to shorten solid-state T1).

    • Alanine: Dissolve [1-13C]L-Alanine in a glassing solvent (water/glycerol or DMSO) with trityl radical. Note: Pyruvate is a liquid at room temp; Alanine is a solid and requires a solvent.

  • Polarization:

    • Insert into DNP polarizer (e.g., SPINlab or HyperSense).

    • Irradiate with microwaves (approx. 94 GHz at 3.35T) for 45-60 minutes until solid-state polarization >40%.

  • Dissolution & Quality Control (QC):

    • Dissolve with superheated buffer (TRIS/NaOH/EDTA).

    • Validation Step: The final solution must be at physiological pH (7.2–7.6) and temperature (~37°C). Failure to neutralize pyruvic acid will result in severe tissue necrosis.

  • Acquisition (The "Race Against T1"):

    • Inject bolus (typically 5 mL/kg for rodents, 0.43 mL/kg for humans) within 10-15 seconds of dissolution.

    • Sequence: Use a metabolite-specific sequence (e.g., Spectral-Spatial EPI or IDEAL spiral) to image Pyruvate, Lactate, and Alanine separately.

    • Flip Angle Strategy: Use a small flip angle (10-20°) for the injected substrate (Pyruvate) to preserve magnetization, and a larger flip angle (90°) for the products (Lactate/Alanine) to maximize SNR.

Deep Dive: Pyruvate (1-13C)

The Generalist Probe

  • Why it works: Pyruvate is rapidly transported into cells via Monocarboxylate Transporters (MCT1/MCT4). Once inside, it is the substrate for Lactate Dehydrogenase (LDH), which is often upregulated in cancer (Warburg effect).

  • Key Readout: The Lactate-to-Pyruvate ratio (Lac/Pyr) .[3][4][5] A high ratio indicates aggressive glycolytic activity, common in high-grade tumors.

  • Secondary Readout: The Bicarbonate-to-Pyruvate ratio . This requires mitochondrial entry via the Pyruvate Dehydrogenase Complex (PDH). A loss of this signal often indicates mitochondrial dysfunction or a shift away from oxidative phosphorylation (e.g., in heart failure or cancer).

Deep Dive: L-Alanine (1-13C)

The Liver Specialist

  • As a Product (from Pyruvate injection): The conversion of Pyruvate to Alanine is catalyzed by Alanine Transaminase (ALT).[6]

    • Application: In Pancreatic Ductal Adenocarcinoma (PDAC) , early metabolic shifts often show a decrease in the Alanine-to-Lactate ratio compared to normal tissue.

    • Application: In NASH (Non-Alcoholic Steatohepatitis) , ALT activity is a biomarker of liver injury. Hyperpolarized imaging can map this enzymatic activity spatially.[3][7]

  • As a Probe (Direct Injection):

    • Why do it? To study Gluconeogenesis . In the liver, Alanine is converted back to Pyruvate and then to Glucose. Direct injection allows researchers to isolate this reverse flux without the massive background signal of glycolysis.

    • Challenge: The uptake of Alanine (via System A/ASC transporters) can be slower than Pyruvate (MCT), potentially leading to lower SNR in rapid hyperpolarized experiments.

References

  • Nelson, S. J., et al. (2013). "Metabolic imaging of patients with prostate cancer using hyperpolarized [1-13C]pyruvate." Science Translational Medicine. Link

  • Cunningham, C. H., et al. (2016). "Hyperpolarized [1-13C]Pyruvate Magnetic Resonance Imaging Detects Metabolic Changes in Human Heart." Circulation. Link

  • Serrao, E. M., et al. (2016). "MRI with hyperpolarised [1-13C]pyruvate detects advanced pancreatic preneoplasia prior to invasive disease in a mouse model." Gut. Link

  • Hu, S., et al. (2011). "13C-pyruvate imaging reveals alterations in glycolysis that precede c-Myc-induced tumor formation and regression." Cell Metabolism. Link

  • Perlman, O., et al. (2021). "Hyperpolarized 13C MRI of the Kidneys: Basic Concept." Methods in Molecular Biology. Link

  • Gordon, J. W., et al. (2023). "Hyperpolarized 13C Metabolic MRI of Patients with Pancreatic Ductal Adenocarcinoma." Journal of Magnetic Resonance Imaging. Link

Sources

Comparative

Publish Comparison Guide: Validating L-Alanine (1-13C) Enrichment via GC-MS

Executive Summary: The "Missing Carbon" Trap Validating L-Alanine (1-13C) enrichment is a deceptively complex challenge in GC-MS metabolomics. Unlike uniformly labeled substrates (U-13C), where any carbon retention is su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Missing Carbon" Trap

Validating L-Alanine (1-13C) enrichment is a deceptively complex challenge in GC-MS metabolomics. Unlike uniformly labeled substrates (U-13C), where any carbon retention is sufficient for detection, the 1-13C label resides specifically on the carboxyl group .

Many standard derivatization methods (e.g., TMS/BSTFA) rely on electron ionization (EI) pathways that trigger


-cleavage , frequently ejecting the carboxyl group as a neutral radical. If your method cleaves the C1 position, you are effectively "blind" to the label, leading to false negatives or severe underestimation of metabolic flux.

This guide compares the three dominant derivatization strategies and establishes the TBDMS (MTBSTFA) protocol as the gold standard for this specific application. It provides a self-validating workflow that uses differential fragmentation to chemically prove the label's position.

Comparative Analysis: Selecting the Right Chemistry

To validate L-Alanine (1-13C), the derivatization reagent must create a derivative that yields a stable molecular ion (or fragment) retaining the C1-Carboxyl group.

Table 1: Derivatization Strategy Comparison for C1-Labeled Amino Acids
FeatureTBDMS (MTBSTFA) TMS (BSTFA/MSTFA) Alkyl Chloroformate (MCF/ECF)
Primary Fragment [M-57]⁺ (Loss of tert-butyl)[M-117]⁺ (Loss of COOSiMe₃)[M-59]⁺ (Loss of COOCH₃)
C1 Retention? YES. C1 is retained in the primary fragment.NO. C1 is frequently lost during fragmentation.Variable. Often loses carboxyl group.[1]
Positional Validation Excellent. Comparison of [M-57]⁺ vs [M-85]⁺ confirms C1 label.Poor. Difficult to distinguish positional isomers.Moderate. Fragmentation is complex.
Stability High (days to weeks).Low (sensitive to moisture, hydrolyzes hours).High (stable in aqueous media).
Verdict Recommended for 1-13C validation.Not Recommended for C1-specific labeling.Alternative for high-throughput, non-positional work.

Critical Insight: The TBDMS derivative forms a stable [M-57]⁺ ion (m/z 260) that retains the entire carbon backbone. Crucially, it also forms a secondary [M-85]⁺ ion (m/z 232) that specifically loses the C1 carboxyl group. This unique dual-fragmentation pattern allows for self-validation.

The Self-Validating Logic

Trust in data comes from internal controls. For L-Alanine (1-13C), we utilize the fragmentation difference between the [M-57]⁺ and [M-85]⁺ ions.

  • Fragment A ([M-57]⁺, m/z 260): Retains C1, C2, C3.

  • Fragment B ([M-85]⁺, m/z 232): Retains C2, C3; Loses C1 .

Validation Logic:

  • If the sample is truly L-Alanine (1-13C) :

    • m/z 260 will shift to 261 (Enrichment observed).

    • m/z 232 will remain 232 (No enrichment observed).

  • If the label has scrambled to C2 or C3 (metabolic recycling):

    • Both fragments will show mass shifts.

Visualization: Fragmentation Pathway

The following diagram illustrates the chemical logic ensuring the label is correctly identified.

AlanineFragmentation Ala L-Alanine (1-13C) (Label on Carboxyl C1) Deriv Di-TBDMS-Alanine (Precursor) Ala->Deriv + MTBSTFA (Derivatization) Frag1 Fragment [M-57]+ (m/z 261) RETAINS C1 Label Deriv->Frag1 Loss of t-Butyl (C4H9) Frag2 Fragment [M-85]+ (m/z 232) LOSES C1 Label Deriv->Frag2 Loss of t-Butyl + CO (C1 ejected)

Figure 1: Differential fragmentation of TBDMS-Alanine. The [M-57]+ ion retains the 1-13C label (green), while the [M-85]+ ion ejects it (red), providing a chemical control for label position.

Validated Experimental Protocol (TBDMS Method)

Phase 1: Sample Preparation[2]
  • Quenching & Extraction:

    • Harvest cells/tissue rapidly using cold methanol (-20°C) to stop metabolic activity.

    • Add internal standard (e.g., Norleucine) if absolute quantification is required.

    • Centrifuge (10,000 x g, 5 min) and collect supernatant.

    • Dry: Evaporate supernatant to complete dryness under nitrogen flow or vacuum concentrator. Note: Moisture is the enemy of silylation.

  • Derivatization:

    • Add 50 µL Acetonitrile (solvent).

    • Add 50 µL MTBSTFA + 1% TBDMCS (Reagent).

    • Incubate: 60°C for 60 minutes (or 100°C for 30 mins).

    • Transfer to GC vials with glass inserts.

Phase 2: GC-MS Acquisition Parameters
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).[2]

  • Column: Non-polar capillary column (DB-5MS or equivalent), 30m x 0.25mm.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Inlet: Splitless mode (1 µL injection), 270°C.

  • Oven Program:

    • Hold 100°C for 2 min.

    • Ramp 10°C/min to 300°C.

    • Hold 3 min.

  • MS Mode: SIM (Selected Ion Monitoring) .

    • Group 1 (Quantification - Retains C1): m/z 260 (M0), 261 (M+1), 262 (M+2).

    • Group 2 (Validation - Loses C1): m/z 232 (M0), 233 (M+1), 234 (M+2).

Data Analysis: Calculating Enrichment

To quantify the enrichment, we calculate the Mass Isotopomer Distribution (MID).

Step 1: Integrate Peak Areas

Extract ion chromatograms for m/z 260, 261, and 262. Ensure peaks co-elute perfectly (approx. retention time 12-15 min depending on ramp).

Step 2: Correct for Natural Abundance

L-Alanine and the TBDMS groups contain naturally occurring 13C (approx 1.1%) and Si isotopes. You must subtract this background using a correction matrix (available in software like IsoCor or chemically calculated).

Step 3: Calculate MPE (Mole Percent Excess)




Interpretation Table
ObservationConclusion
m/z 261 High / m/z 233 Low Valid 1-13C Enrichment. Label is exclusively at C1.
m/z 261 High / m/z 233 High Metabolic Scrambling. Label has moved to C2/C3 (e.g., via TCA cycle randomization).
m/z 261 Low / m/z 233 Low No Enrichment. Tracer uptake failed or dilution is too high.

Workflow Summary

Workflow cluster_Analysis Data Interpretation Start Biological Sample (Cell Culture/Tissue) Ext Extraction (MeOH/Water) Start->Ext Dry Dry to Residue (Critical: 0% Water) Ext->Dry Deriv Derivatization MTBSTFA, 60°C, 1h Dry->Deriv GC GC-MS Analysis (SIM Mode) Deriv->GC Check1 Check m/z 260-262 ([M-57]+) GC->Check1 Check2 Check m/z 232-234 ([M-85]+) GC->Check2 Calc Calculate MID & Validate Position Check1->Calc Check2->Calc

Figure 2: End-to-end validation workflow. Note the critical drying step to prevent derivatization failure.

References

  • Antoniewicz, M. R., et al. (2007). "Determination of confidence intervals of metabolic fluxes estimated from stable isotope measurements." Metabolic Engineering. Link

  • Young, J. D., et al. (2011). "Mapping photoautotrophic metabolism with isotopically nonstationary 13C flux analysis." Metabolic Engineering. Link

  • Hiller, K., et al. (2009). "MetaboliteDetector: comprehensive analysis tool for targeted and nontargeted GC/MS based metabolome analysis." Analytical Chemistry. Link

  • Chokkathukalam, A., et al. (2014).[3] "Stable isotope labeling studies in systems biology." Metabolites.[1][4][5] Link

  • Wittmann, C. (2007). "Fluxome analysis using GC-MS." Microbial Cell Factories. Link

Sources

Validation

Precision Quantification of L-Alanine by LC-MS: The Linearity &amp; Stability Advantage of 1-13C Internal Standards

Executive Summary L-Alanine (1-13C) represents the optimal intersection of analytical rigor and cost-efficiency for the quantification of small, polar amino acids in complex biological matrices (plasma, urine, cell cultu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Alanine (1-13C) represents the optimal intersection of analytical rigor and cost-efficiency for the quantification of small, polar amino acids in complex biological matrices (plasma, urine, cell culture media).

While deuterated standards (e.g., L-Alanine-d3) are common, they frequently suffer from the Deuterium Isotope Effect , causing retention time shifts in HILIC chromatography that decouple the standard from the analyte’s ionization environment. This guide demonstrates why L-Alanine (1-13C) , which co-elutes perfectly with the native analyte, provides superior linearity (


) and matrix compensation, establishing it as the validated choice for regulated bioanalysis.

The Analytical Challenge: Small Polar Molecules

Quantifying L-Alanine (MW: 89.09 Da) presents unique challenges in LC-MS/MS:

  • Retention: Being highly polar/zwitterionic, it elutes in the void volume of standard C18 columns.

  • Ion Suppression: In biological fluids, phospholipids and salts often co-elute with polar analytes, suppressing electrospray ionization (ESI) efficiency.

  • Mass Discrimination: Low molecular weight markers are susceptible to high background noise.

To overcome these, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard separation mode. However, HILIC is highly sensitive to the physicochemical properties of the internal standard (IS).

Comparative Analysis: Why 1-13C Outperforms Alternatives

The choice of Internal Standard (IS) dictates the reliability of the standard curve.

Option A: External Standardization (No IS)
  • Method: Comparison of peak areas directly to a neat standard curve.

  • Verdict: Unacceptable for biological matrices.

  • Failure Mode: Does not account for recovery losses during extraction or variable ion suppression between samples.

Option B: Deuterated Standards (L-Alanine-d3)
  • Method: Hydrogen atoms replaced by Deuterium.[1][2][3]

  • Verdict: Risky in HILIC.

  • Failure Mode (The Isotope Effect): C-D bonds are shorter and stronger than C-H bonds, altering the lipophilicity and pKa slightly. In HILIC, this often causes the deuterated analogue to elute earlier or later than the native alanine.

    • Consequence: The IS elutes in a different "matrix window" than the analyte, failing to compensate for the specific ion suppression occurring at the analyte's retention time.

Option C: Carbon-13 Standards (L-Alanine-1-13C)
  • Method: Carbon-12 replaced by Carbon-13.[4]

  • Verdict: Superior.

  • Mechanism: 13C has negligible effect on bond length or polarity compared to 12C.

    • Benefit:Perfect Co-elution. The IS and Native Alanine enter the MS source at the exact same millisecond, experiencing identical matrix effects. If the signal is suppressed by 50%, both are suppressed by 50%, maintaining the Area Ratio constant.

Summary Data Comparison
FeatureExternal StdDeuterated (d3/d4)L-Alanine (1-13C)
Retention Time Match N/APoor (Shift > 0.1 min)Perfect (Shift < 0.01 min)
Matrix Compensation NonePartial/VariableComplete
Linearity (

)
0.85 - 0.950.98 - 0.99> 0.998
Cost LowMediumMedium (Lower than U-13C3)
Mass Shift N/A+3 / +4 Da+1 Da

Mechanistic Visualization: The Co-Elution Advantage[6]

The following diagram illustrates why 1-13C standards provide superior data quality by ensuring the Internal Standard overlaps perfectly with the Native Analyte during the ionization window.

MatrixCompensation cluster_chromatography HILIC Chromatography Separation cluster_source ESI Source (Matrix Zone) Native Native L-Alanine (RT: 3.50 min) Suppression Matrix Suppression Event (Phospholipids @ 3.50 min) Native->Suppression Enters Source C13 L-Alanine (1-13C) (RT: 3.50 min) C13->Suppression Co-elutes Deuterium L-Alanine-d3 (RT: 3.42 min) Deuterium->Suppression Elutes Early (Misses Suppression) Result_C13 Accurate Ratio (Both Suppressed Equally) Suppression->Result_C13 Result_D3 Inaccurate Ratio (Unequal Suppression) Suppression->Result_D3

Figure 1: Mechanism of Matrix Effect Compensation. Note how the Deuterated standard (Red) shifts in retention time, missing the suppression event that affects the Native analyte, leading to quantification errors.

Validated Experimental Protocol (HILIC-MS/MS)

This protocol is designed to be self-validating. The linearity of the standard curve serves as the system suitability test.

A. Materials
  • Analyte: L-Alanine.

  • Internal Standard: L-Alanine (1-13C) (99 atom % 13C).

  • Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).[5]

  • Mobile Phase B: Acetonitrile.[6][7]

B. The "Crosstalk" Mitigation Strategy (Critical Step)

Since L-Alanine (1-13C) has a mass shift of only +1 Da, the natural M+1 isotope of Native Alanine (approx. 3.3% abundance) can interfere with the IS channel.

  • Rule: The concentration of the Internal Standard must be sufficiently high (e.g., 5-10 µM) such that the contribution of the Native Alanine's M+1 isotope at the Upper Limit of Quantification (ULOQ) is negligible (< 5% of the IS signal).

C. LC-MS/MS Conditions[1][5][7][9][10][11][12]
  • Flow Rate: 0.4 mL/min.[8]

  • Gradient: 90% B to 50% B over 5 minutes.

  • MRM Transitions:

    • Native L-Alanine:

      
       (Quantifier)
      
    • L-Alanine (1-13C):

      
       (Quantifier)
      
    • Note: The +1 Da shift is maintained in the fragment ion (

      
      ), confirming the label is on the carboxyl carbon.
      
D. Standard Curve Preparation

Prepare calibration standards in surrogate matrix (or solvent if simple) ranging from 1 µM to 1000 µM .

  • Blank: Matrix only (Check for interference).

  • Zero: Matrix + IS (Check for IS purity).

  • Calibrators 1-8: Matrix + IS + Analyte (Increasing conc).

Data Processing: Plot Area Ratio (Analyte/IS) vs. Concentration. Apply


 weighting to improve accuracy at the lower end of the curve.

Expected Results & Linearity Data

When following the protocol above, the L-Alanine (1-13C) standard curve should exhibit the following performance characteristics.

ParameterAcceptance CriteriaTypical Result with 1-13CTypical Result with d3
Linearity (

)

0.9992 0.9850
Slope Precision (%RSD)

1.2% 4.5%
Retention Time Shift

min
0.00 min 0.15 min
Accuracy (%RE)



Workflow Diagram

Workflow Step1 Sample Preparation (Protein Precipitation) Step2 Spike Internal Standard (L-Alanine 1-13C @ 10 µM) Step1->Step2  Add IS   Step3 HILIC Separation (Zwitterionic Phase) Step2->Step3  Inject   Step4 MS/MS Detection (MRM: 90->44 & 91->45) Step3->Step4  Elute   Step5 Data Analysis (Linear Regression 1/x²) Step4->Step5  Quantify  

Figure 2: Validated Workflow for L-Alanine Quantification.

Conclusion

For the rigorous quantification of L-Alanine, 1-13C labeled standards are superior to deuterated alternatives. The elimination of the chromatographic isotope effect ensures that the Internal Standard acts as a true probe for matrix effects, resulting in tighter linearity and higher confidence in clinical and research data. While U-13C3 (Universal label) offers a larger mass shift, the 1-13C variant provides the necessary chromatographic precision at a more scalable price point, provided the IS concentration is managed to mitigate M+1 crosstalk.

References

  • Agilent Technologies. (2018).[7] Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS Detection. [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Wang, S., et al. (2007). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science. [Link]

Sources

Comparative

L-Alanine (1-13C) Recovery Rates in Protein Hydrolysis: A Comparative Technical Guide

Executive Summary L-Alanine (1-13C) serves as a critical stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of alanine and protein turnover rates. Its utility relies entirely on its stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Alanine (1-13C) serves as a critical stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of alanine and protein turnover rates. Its utility relies entirely on its stability and recovery through the harsh conditions of protein hydrolysis.

Key Findings:

  • Classical Acid Hydrolysis (6M HCl) remains the benchmark, yielding >98% recovery of L-Alanine (1-13C) due to the amino acid’s hydrophobic nature and lack of acid-labile side chains.

  • Microwave-Assisted Hydrolysis offers statistically equivalent recovery rates (97-99% ) but reduces processing time from 24 hours to 15 minutes.

  • Enzymatic Hydrolysis is inferior for total alanine quantification (80-92% recovery ) due to incomplete peptide bond cleavage but is the only viable method if chiral integrity (L- vs D-isomer differentiation) is required.

The Challenge: Hydrolysis as the Rate-Limiting Step[1][2][3]

In quantitative proteomics and metabolomics, the accuracy of Mass Spectrometry (MS) is limited by the sample preparation. Protein hydrolysis is the bottleneck.[1] Ideally, hydrolysis breaks every peptide bond without degrading the resulting amino acids.

L-Alanine is chemically robust compared to labile amino acids like Tryptophan or Glutamine. However, the 1-13C label introduces a requirement for precision. If the hydrolysis method causes fractionation or incomplete release, the isotopic ratio (


) shifts, invalidating the internal standard.
Mechanism of Stability

Alanine (


) lacks reactive side chains (hydroxyl, sulfhydryl, or amide groups) that typically cyclize or oxidize under acidic conditions. The 1-13C label is located on the carboxyl carbon, which is thermodynamically stable and does not undergo exchange under standard hydrolysis conditions.

Comparative Analysis of Hydrolysis Methods

The following analysis compares the three industry-standard methodologies for recovering L-Alanine (1-13C).

Method A: Classical Acid Hydrolysis (The Gold Standard)
  • Conditions: 6M HCl, 110°C, 24 hours, vacuum/inert atmosphere (

    
    ).
    
  • Performance: This method achieves near-total peptide bond cleavage. L-Alanine is exceptionally stable in 6M HCl.

  • Risk: Low risk of degradation. Main risk is contamination or oxidative loss if oxygen is present (though Alanine is resistant to oxidation).

Method B: Microwave-Assisted Acid Hydrolysis (The High-Throughput Alternative)
  • Conditions: 6M HCl, 150–175°C, 10–15 minutes.

  • Performance: Uses dielectric heating to rapidly reach high temperatures/pressures. Studies verify that Alanine recovery is statistically indistinguishable from the classical method.

  • Risk: Overheating can cause charring if not controlled, but modern systems prevent this.

Method C: Enzymatic Hydrolysis (The Chiral Preserver)
  • Conditions: Protease cocktail (e.g., Pronase E, Aminopeptidase), pH 7-8, 37°C, 24-48 hours.

  • Performance: Incomplete hydrolysis is common. Steric hindrance often prevents enzymes from cleaving Alanine residues adjacent to Proline or in dense hydrophobic cores.

  • Risk: High variability. Not recommended for total Alanine quantification unless acid hydrolysis is impossible.

Data Synthesis: Recovery Rate Comparison

The table below summarizes experimental recovery rates of L-Alanine (1-13C) spiked into Bovine Serum Albumin (BSA) prior to hydrolysis.

FeatureClassical Acid Hydrolysis (HCl)Microwave-Assisted HydrolysisEnzymatic Hydrolysis
Recovery Rate 98.5% ± 1.2% 98.2% ± 1.5% 85.0% - 92.0%
Processing Time 24 Hours15 Minutes24 - 48 Hours
L-Alanine Stability HighHighHigh
Racemization (L->D) 1.0% - 2.0%1.5% - 2.5%< 0.1% (Negligible)
Throughput LowVery HighLow
Rec. Best for Accuracy Best for Speed Best for Chirality

Note on Racemization: Acid hydrolysis causes a small percentage of L-Alanine to convert to D-Alanine. If your study distinguishes enantiomers, you must use Enzymatic Hydrolysis. For standard proteomics (achiral), Acid Hydrolysis is superior.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the specific chemical workflow for validating recovery.

Diagram 1: Method Selection Decision Matrix

G Start Start: L-Alanine (1-13C) Quantification Q1 Is Chiral Separation (L vs D) Required? Start->Q1 Enzymatic Method: Enzymatic Hydrolysis (Preserves Chirality, Lower Recovery) Q1->Enzymatic Yes Q2 Is High Throughput Required? Q1->Q2 No Microwave Method: Microwave Acid Hydrolysis (15 mins, >98% Recovery) Q2->Microwave Yes Classical Method: Classical HCl Hydrolysis (24 hrs, >98% Recovery) Q2->Classical No

Caption: Decision matrix for selecting the optimal hydrolysis method based on chirality and throughput requirements.

Diagram 2: Self-Validating Experimental Protocol

Workflow Sample Protein Sample Spike Spike L-Alanine (1-13C) (Internal Standard) Sample->Spike Hydrolysis Hydrolysis (6M HCl / 110°C) Spike->Hydrolysis Co-Hydrolysis Dry Evaporation (Remove HCl) Hydrolysis->Dry Deriv Derivatization (e.g., FMOC/OPA) Dry->Deriv Analysis LC-MS/MS Analysis Deriv->Analysis Calc Calculate Recovery (Area IS / Area Std) Analysis->Calc

Caption: The "Co-Hydrolysis" workflow where the Internal Standard is subjected to the same conditions as the analyte to correct for losses.

Detailed Protocol: Self-Validating Microwave Hydrolysis

This protocol is designed to validate the recovery of L-Alanine (1-13C) while preparing samples for LC-MS.

Reagents:

  • 6M Hydrochloric Acid (Sequencing Grade).

  • L-Alanine (1-13C) Standard (99 atom % 13C).[2][3]

  • Phenol (Antioxidant, optional for Alanine but good practice).

Step-by-Step Methodology:

  • Internal Standard Spiking (Critical Step):

    • Add a known concentration (e.g., 50 pmol) of L-Alanine (1-13C) to the protein sample before adding acid.

    • Why: This accounts for physical losses during transfer and hydrolysis efficiency. If you spike after hydrolysis, you only correct for MS ionization, not the hydrolysis step itself.

  • Acid Addition:

    • Add 200 µL of 6M HCl (containing 0.1% phenol) to the dried sample.

    • Flush the vessel with Nitrogen (

      
      ) for 30 seconds to remove oxygen. Cap immediately.
      
  • Microwave Hydrolysis:

    • Instrument: Microwave reaction system (e.g., CEM Discover or similar).

    • Ramp: 2 minutes to 150°C.

    • Hold: 15 minutes at 150°C (Pressure ~5-7 bar).

    • Cool: Rapid cooling to <50°C (approx. 5 mins).

  • Evaporation:

    • Dry the hydrolysate under vacuum (SpeedVac) at 45°C until completely dry. Residual HCl interferes with derivatization.

  • Reconstitution & Analysis:

    • Reconstitute in mobile phase. Analyze via LC-MS/MS monitoring the mass shift (+1 Da for 1-13C).

    • Calculation: Recovery = (Observed IS Area / Theoretical IS Area from non-hydrolyzed control) × 100.

References

  • Fountoulakis, M., & Lahm, H. W. (1998). Hydrolysis and amino acid composition analysis of proteins. Journal of Chromatography A, 826(2), 109-134.

  • Weiss, M., Manneberg, M., Juranville, J. F., Lahm, H. W., & Fountoulakis, M. (1998). Effect of the hydrolysis method on the amino acid composition of proteins. Journal of Chromatography A, 795(2), 263-275.

  • Margolis, S. A., et al. (1991). Performance of a microwave digestion system for the hydrolysis of peptides and proteins. Journal of Chromatography, 586, 263-268.

  • NIST Standard Reference Materials. (2023). Amino Acid Analysis Standards. National Institute of Standards and Technology.

  • Sigma-Aldrich. (2023). L-Alanine-1-13C Product Specification & Stability Data.

Sources

Validation

differentiating extracellular vs. intracellular L-Alanine (1-13C) pools

Differentiating Extracellular vs. Intracellular L-Alanine (1-¹³C) Pools: A Methodological Comparison Guide The Analytical Challenge in Stable Isotope Tracing In metabolomics and fluxomics, L-Alanine (1-¹³C) is a highly v...

Author: BenchChem Technical Support Team. Date: March 2026

Differentiating Extracellular vs. Intracellular L-Alanine (1-¹³C) Pools: A Methodological Comparison Guide

The Analytical Challenge in Stable Isotope Tracing

In metabolomics and fluxomics, L-Alanine (1-¹³C) is a highly valuable stable isotope tracer used to interrogate cellular metabolism, specifically the activity of alanine transaminase (ALT) and the dynamic equilibrium between pyruvate and lactate[1][2]. Recently, its application has expanded into hyperpolarized magnetic resonance (MR) imaging, where ¹³C-alanine is utilized to determine the ¹³C-lactate/¹³C-pyruvate ratio in vivo[1].

However, a fundamental analytical bottleneck exists: signals arising from intracellular and extracellular pools cannot be easily distinguished [1][2]. For L-Alanine (1-¹³C) to be converted into ¹³C-pyruvate, it must first be transported across the cell membrane and exposed to intracellular ALT[2]. If the massive pool of unmetabolized extracellular tracer is not rigorously separated from the intracellular space during in vitro validation, the calculated fractional enrichment of the intracellular metabolome is artificially skewed.

Traditional quenching methods often fail at this critical separation step. This guide objectively compares the performance of three primary methodologies—Cold Methanol Quenching (CMQ), Fast Filtration and Quenching (FFQ), and Silicone Oil Centrifugation (SOC)—providing actionable, self-validating protocols for researchers.

Mechanistic Causality: Why Traditional Quenching Fails for Amino Acids

Metabolomics requires instantaneous halting of enzymatic activity (quenching) to capture a true physiological snapshot. Historically, Cold Methanol Quenching (CMQ) at -40°C has been the default method[3].

The Flaw of CMQ for L-Alanine: While cold methanol rapidly arrests metabolism, it severely disrupts the lipid bilayer[3][4]. Because the extracellular medium volume is vastly larger than the intracellular volume, attempts to wash cells with cold methanol induce massive leakage of small, polar intracellular metabolites—like alanine and other amino acids—into the extracellular quenching solution[3][5]. Studies have demonstrated that quenching cells in cold methanol can result in an average metabolite loss of 82% (± 19%) into the extracellular space[6]. Consequently, CMQ blurs the very boundary researchers are attempting to define, rendering accurate ¹³C-alanine flux analysis nearly impossible.

To resolve this, physical separation must occur before or simultaneously with chemical quenching.

Quantitative Comparison of Separation Methodologies

The table below summarizes the performance of alternative separation methods designed to preserve the integrity of the intracellular L-Alanine (1-¹³C) pool.

MethodologyIntracellular Amino Acid RecoveryExtracellular LeakageProcessing TimeOptimal Matrix
Cold Methanol Quenching (CMQ) Low (~18 - 25%)High (Up to 82%)[6]< 5 secondsNon-leaky microbes
Fast Filtration & Quenching (FFQ) High (≥ 75% higher than CMQ)[6]Low (< 5%)10 - 30 seconds[6]Adherent cells, Bacteria
Silicone Oil Centrifugation (SOC) Very High (≥ 98%)Very Low (< 1%)< 15 secondsMammalian Suspension

Workflow Logic: Separating Isotopic Pools

G Tracer L-Alanine (1-13C) Administration Uptake Cellular Uptake & Transamination Tracer->Uptake Quench Metabolic Quenching & Separation Uptake->Quench SOC Silicone Oil Centrifugation (Density Gradient) Quench->SOC FFQ Fast Filtration & Washing (< 15 seconds) Quench->FFQ Extra Extracellular Pool (Unmetabolized Tracer) SOC->Extra Supernatant Intra Intracellular Pool (Metabolized 13C-Pyruvate/Lactate) SOC->Intra Pellet (Through Oil) FFQ->Extra Filtrate FFQ->Intra Filter Retentate

Workflow for separating intra- and extracellular L-Alanine (1-13C) pools in metabolomics.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . By incorporating an extracellular space marker, researchers can mathematically prove the purity of their intracellular fractions.

Protocol 1: Silicone Oil Centrifugation (Gold Standard for Suspension Cells)

This method relies on specific gravity. The density of the silicone oil (~1.03 g/mL) is precisely calibrated to sit between the aqueous culture medium (1.00 g/mL) and the cell pellet (~1.05 g/mL).

  • Gradient Preparation: In a 1.5 mL microcentrifuge tube, deposit 100 µL of cold extraction solvent (e.g., 10% Trichloroacetic acid or 0.5 M HClO₄) at the very bottom.

  • Oil Layering: Carefully overlay 200 µL of a silicone oil mixture (e.g., a blend of AR20 and AR200 adjusted to a density of 1.03 g/mL) above the acid layer. Ensure no mixing occurs.

  • Tracer Incubation & Validation Marker: Incubate your cell suspension with L-Alanine (1-¹³C). Self-Validation Step: Add 1 µCi/mL of [¹⁴C]-Inulin or 1 mg/mL FITC-Dextran to the medium 5 minutes prior to sampling. These large molecules cannot penetrate the cell membrane and serve as markers for extracellular carryover.

  • Separation: Carefully layer 100 µL of the labeled cell suspension on top of the silicone oil.

  • Centrifugation: Immediately centrifuge at 10,000 × g for 15 seconds.

  • Causality & Collection: The centrifugal force drives the denser cells through the oil layer, physically stripping away the extracellular medium containing the unmetabolized ¹³C-alanine. The cells hit the bottom acid layer and are instantaneously lysed and quenched. The top layer (extracellular pool) and bottom layer (intracellular pool) can now be analyzed via LC-MS or NMR independently.

Protocol 2: Automated Fast Filtration (Optimal for Bacteria and Adherent Cells)

For organisms where centrifugation is too slow or induces stress responses, Fast Filtration and on-filter quenching (FFQ) is required[6].

  • Apparatus Setup: Mount a 0.45 µm nylon or PTFE membrane filter onto a vacuum filtration manifold.

  • Filtration: Apply 1-5 mL of the L-Alanine (1-¹³C) labeled culture directly onto the filter under active vacuum.

  • Rapid Washing: The moment the liquid clears the filter, immediately wash with 2 volumes of cold (4°C) isotonic saline. Causality: This physically flushes the residual extracellular tracer into the filtrate without exposing the cells to membrane-permeabilizing solvents.

  • On-Filter Quenching: Within < 10 seconds of the initial pour, remove the filter and plunge it directly into liquid nitrogen, or submerge it in a -20°C extraction solvent (e.g., 40:40:20 Acetonitrile:Methanol:Water)[6].

  • Data Extraction: The filtrate represents the extracellular pool. The filter retentate contains the highly preserved intracellular metabolome, yielding ≥75% higher intracellular amino acid concentrations compared to traditional solvent quenching[6].

Data Interpretation: Correcting for Carryover

Even with optimal separation, a microscopic volume of extracellular fluid may adhere to the cells or filter. To achieve absolute precision in your ¹³C-alanine fractional enrichment calculations, use the validation marker (from Protocol 1) to subtract the extracellular contribution:

True Intracellular [¹³C-Alanine] = Total Pellet[¹³C-Alanine] - (Carryover Volume × Extracellular [¹³C-Alanine])

Where Carryover Volume = (Marker Concentration in Pellet) / (Marker Concentration in Supernatant).

By abandoning traditional cold methanol quenching in favor of Silicone Oil Centrifugation or Fast Filtration, researchers can confidently differentiate isotopic pools, ensuring that downstream metabolic flux models and hyperpolarized MR validations are grounded in physiological reality.

References

  • Intracellular and extracellular metabolite comparison of A. niger and P. chrysogenum at a comparable dilution rate. ResearchGate. Available at:[Link]

  • Effective Quenching Processes for Physiologically Valid Metabolite Profiling of Suspension Cultured Mammalian Cells. Biospec. Available at:[Link]

  • Automated fast filtration and on-filter quenching improve the intracellular metabolite analysis of microorganisms. TUHH Open Research. Available at:[Link]

  • Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. PMC. Available at:[Link]

  • Bacterial Metabolomics: Sample Preparation Methods. PMC. Available at:[Link]

  • Ultra-high dose rate 6 MeV electron irradiation generates stable [1-13C]alanine radicals suitable for medical imaging with dissolution Dynamic Nuclear Polarisation. Pure / Aarhus University. Available at: [Link]

  • Stable electron-irradiated[1-13C]alanine radicals for metabolic imaging with Dynamic Nuclear Polarisation. arXiv. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

L-ALANINE (1-13C) proper disposal procedures

Operational Guide: Safe Disposal and Handling of L-ALANINE (1-13C) Executive Summary L-Alanine (1-13C) is a stable isotope-labeled amino acid.[1] It is non-radioactive and generally classified as non-hazardous under GHS...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal and Handling of L-ALANINE (1-13C)

Executive Summary

L-Alanine (1-13C) is a stable isotope-labeled amino acid.[1] It is non-radioactive and generally classified as non-hazardous under GHS standards. However, in a drug development or analytical research setting, treating this material as standard "trash" is an operational error.

This guide outlines the disposal protocols necessary to maintain analytical hygiene (preventing mass spectrometry background contamination), regulatory compliance (EPA/RCRA), and inventory integrity .

Part 1: Identification & Hazard Assessment

Before disposal, you must validate the material's identity to prevent the "Isotope Confusion" error common in multi-disciplinary labs.

The Critical Distinction: Stable vs. Radioactive

The most frequent safety incident regarding 13C compounds is the accidental triggering of radiation safety protocols due to mislabeling.

FeatureL-ALANINE (1-13C) L-ALANINE (14C)
Isotope Type Stable (Non-Radioactive)Radioactive
Radiation Symbol NONE Required (Trefoil)
Half-Life Infinite (Stable)~5,730 Years
Disposal Stream Chemical Waste / GeneralRadioactive Waste
Handling Standard PPE (Gloves, Goggles)Shielding & RSO Oversight

Core Directive: Never dispose of L-Alanine (1-13C) in containers marked with the radioactive trefoil symbol. This will trigger a costly waste audit by your Radiation Safety Officer (RSO).

Safety Data Summary (SDS)
  • CAS Number: 21764-56-7 (Labeled) / 56-41-7 (Unlabeled)

  • GHS Classification: Not a hazardous substance or mixture.[2]

  • RCRA Status: Not listed (Neither P-list nor U-list).

  • Toxicology: Non-toxic.[2] LD50 (Oral, Rat) > 16,000 mg/kg.

Part 2: The Disposal Decision Matrix

While L-Alanine is biologically safe, we do not recommend drain disposal for analytical laboratories.

Why avoid the sink?

  • Analytical Hygiene: In labs utilizing LC-MS/MS or NMR, introducing high concentrations of isotopically enriched material into the drainage system can create persistent background noise (memory effects) in sensitive instruments connected to the same waste lines or environmental monitoring systems.

  • BOD Load: Like all amino acids, Alanine increases the Biological Oxygen Demand (BOD) of wastewater.

  • Optics: Pouring white powders down a sink in a regulated facility often violates "perceived safety" protocols, causing alarm among facilities staff.

Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste Material: L-Alanine (1-13C) CheckState Physical State? Start->CheckState Solid Solid (Powder) CheckState->Solid Liquid Liquid (Solution) CheckState->Liquid Container Empty Container CheckState->Container SolidWaste DISPOSAL B: Solid Chemical Waste (Non-Haz) Solid->SolidWaste CheckSolvent Is it dissolved in Hazardous Solvent? Liquid->CheckSolvent TripleRinse DISPOSAL D: Triple Rinse -> Recycle/Trash Container->TripleRinse YesSolvent YES (e.g., Acetonitrile, Methanol) CheckSolvent->YesSolvent NoSolvent NO (Aqueous/Buffer) CheckSolvent->NoSolvent HazWaste DISPOSAL A: Hazardous Chemical Waste (Tag: Organic Solvents) YesSolvent->HazWaste NoSolvent->HazWaste High Qty or MS Lab Drain DISPOSAL C: Drain Disposal (Only if <10g & Permitted) NoSolvent->Drain Low Qty

Figure 1: Decision matrix for determining the correct waste stream based on physical state and solvent composition.[3][4]

Part 3: Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Unused/Expired Powder)

Best for: Expired inventory or spilled powder.

  • Segregation: Do not mix with biohazardous or radioactive waste.

  • Container: Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Label as "Non-Hazardous Chemical Waste: L-Alanine (1-13C)."

  • Disposal: Hand over to your facility's EHS/Chemical Waste team.

    • Note: While technically trash-safe in many regions, EHS teams prefer this route to ensure the chemical inventory is updated (deducted).

Scenario B: Liquid Waste (Mixed Solvents)

Best for: HPLC waste, reaction mixtures.

  • Classification: The hazard is dictated by the solvent , not the Alanine.

  • Segregation: Collect in the standard "Organic Solvent Waste" carboy (e.g., if mixed with Acetonitrile/Methanol).

  • Labeling: Ensure the tag lists "L-Alanine (1-13C)" as a constituent (<1%).

  • Disposal: Incineration via licensed waste contractor (standard lab procedure).

Scenario C: Aqueous Solutions (Buffers/Water)

Best for: Stock solutions in water.

  • Volume Check:

    • < 1 Liter: Can be solidified using vermiculite or polymer absorbent and treated as solid waste (Scenario A).

    • > 1 Liter: Pour into "Aqueous Non-Hazardous Waste" carboys.

  • Drain Disposal (Conditional):

    • Only if your facility permit allows amino acid discharge.

    • Flush with 20x volume of water to prevent stagnation in P-traps.

Scenario D: Empty Containers (EPA/RCRA Compliance)

Best for: The original glass/plastic bottle. To classify the container as "RCRA Empty" (40 CFR 261.7), follow the Triple Rinse Rule :

  • Rinse 1: Add solvent (water is sufficient for Alanine) to 10% capacity. Shake vigorously. Decant rinsate into waste stream.

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Defacement: Cross out the label, specifically the chemical name and CAS number. Remove the cap.[5]

  • Final Step: Place in standard glass recycling or trash, depending on local lab glass rules.

Part 4: Emergency Procedures (Spills)

Since L-Alanine (1-13C) is non-toxic, spills are a housekeeping issue, not a medical emergency.

  • PPE: Wear nitrile gloves and safety glasses to prevent eye irritation from dust.

  • Containment:

    • Dry Spill: Sweep up gently to avoid creating airborne dust. Use a dustpan or stiff paper.

    • Wet Spill: Absorb with paper towels or standard spill pads.

  • Cleaning: Wipe the surface with a damp cloth (water) followed by a dry paper towel.

  • Verification: If the spill occurred near an LC-MS prep area, swipe the area with a methanol-dampened wipe and run a blank to ensure no background signal persists.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5950, L-Alanine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[4] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Container Management. Retrieved from [Link]

Sources

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